2',6'-Dichloro-4'-fluorophenacyl chloride
Description
Properties
IUPAC Name |
2-chloro-1-(2,6-dichloro-4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3FO/c9-3-7(13)8-5(10)1-4(12)2-6(8)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCWZLZAAAJUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)CCl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Process Chemistry Monograph: Synthesis of 2',6'-Dichloro-4'-fluorophenacyl Chloride
[1]
Executive Summary
Target Molecule: 2',6'-Dichloro-4'-fluorophenacyl chloride IUPAC Name: 2-chloro-1-(2,6-dichloro-4-fluorophenyl)ethan-1-one CAS Registry: 1134329-37-3 (Generic reference for the class; specific isomer requires precise verification) Role: High-value intermediate for the synthesis of isoxazoline-based ectoparasiticides (e.g., analogs of Sarolaner, Fluralaner) and advanced agrochemicals.[1]
This technical guide outlines the robust synthesis of 2',6'-Dichloro-4'-fluorophenacyl chloride. Unlike simple acetophenones, the 2,6-dichloro substitution pattern creates significant steric hindrance around the carbonyl carbon, rendering standard Friedel-Crafts acylation routes regiochemically ambiguous and low-yielding.
The Recommended Strategy: A Metallation-Acylation-Halogenation sequence.[1] This route utilizes the halogen-lithium exchange or Grignard formation of 1-bromo-3,5-dichloro-4-fluorobenzene to strictly control regiochemistry, followed by alpha-chlorination.[1]
Retrosynthetic Analysis
The retrosynthesis is driven by the need to establish the 1,2,6-substitution pattern on the aromatic ring. Direct electrophilic aromatic substitution (EAS) on 1,3-dichloro-5-fluorobenzene typically yields the 2,4-dichloro isomer due to steric blocking at the 2-position (between the two chlorines).[1] Therefore, a directed nucleophilic aromatic approach via an organometallic intermediate is required.
Figure 1: Retrosynthetic disconnection revealing the organometallic pathway as the most regioselective strategy.[1]
Strategic Route Selection
Route A: The Friedel-Crafts Approach (Not Recommended)
Attempting to react chloroacetyl chloride with 1,3-dichloro-5-fluorobenzene using
-
Flaw: The proton at position 2 (between the two chlorines) is the most acidic but sterically inaccessible to the bulky acylium ion. Acylation occurs predominantly at position 4 or 6, yielding the wrong isomer (2,4-dichloro-6-fluorophenacyl chloride).[1]
Route B: The Turbo-Grignard / Metallation Route (Recommended)
This route guarantees the correct regiochemistry by utilizing the pre-existing bromine handle in 1-bromo-3,5-dichloro-4-fluorobenzene .[1]
Key Advantages:
-
Regio-fidelity: The carbon-metal bond forms exactly where the bromine was.[1]
-
Safety: Uses Turbo Grignard (iPrMgCl[1]·LiCl) which operates at moderate temperatures (-20°C to 0°C) compared to the cryogenic conditions (-78°C) required for Lithium-Halogen exchange.[1]
-
Scalability: Avoids the formation of benzyne intermediates common in lithiation of poly-halogenated benzenes.
Detailed Experimental Protocol
Step 1: Synthesis of 2',6'-Dichloro-4'-fluoroacetophenone[1]
This step involves the generation of the aryl-magnesium species followed by trapping with an acetylating agent.
Reagents:
-
1-Bromo-3,5-dichloro-4-fluorobenzene (1.0 eq)[1]
-
Isopropylmagnesium chloride - Lithium chloride complex (Turbo Grignard), 1.3 M in THF (1.1 eq)[1]
-
Acetic Anhydride (1.2 eq) OR N-methoxy-N-methylacetamide (Weinreb amide) (1.1 eq)[1]
-
Solvent: Anhydrous THF
Protocol:
-
Inertion: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Purge with
or Argon.[1][2] -
Loading: Charge the flask with 1-Bromo-3,5-dichloro-4-fluorobenzene and anhydrous THF (5 mL/g).
-
Exchange: Cool the solution to -15°C . Dropwise add the iPrMgCl·LiCl solution over 30 minutes.
-
Mechanistic Note: The LiCl breaks up the Grignard aggregates, accelerating the Br/Mg exchange rate significantly.
-
-
Incubation: Stir at -10°C to 0°C for 1-2 hours. Monitor via GC-MS (quench a small aliquot with MeOH; look for the de-brominated product 1,3-dichloro-5-fluorobenzene).[1]
-
Acylation: Cool the mixture back to -20°C .
-
If using Acetic Anhydride: Dilute acetic anhydride in THF and add dropwise. (Note: Double addition to form the tertiary alcohol is a risk; Weinreb amide is safer but more expensive).[1]
-
Optimization: For high purity, transfer the Grignard solution into a cooled solution of the acetylating agent (Inverse Addition) to keep the electrophile in excess.
-
-
Quench: Pour the reaction mixture into a saturated
solution at 0°C. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.[3]
Step 2: Alpha-Chlorination to Phenacyl Chloride[1]
Direct chlorination of the acetophenone. The 2,6-dichloro substitution deactivates the ring, making electrophilic ring chlorination unlikely, which favors the desired alpha-chlorination.
Reagents:
-
2',6'-Dichloro-4'-fluoroacetophenone (from Step 1)[1]
-
Sulfuryl Chloride (
) (1.05 eq)[1] -
Solvent: Dichloromethane (DCM) or Glacial Acetic Acid[1]
-
Catalyst: Methanol (0.1 eq) - activates the Sulfuryl Chloride.[1]
Protocol:
-
Dissolution: Dissolve the acetophenone in DCM (10 volumes).
-
Activation: Add methanol (catalytic).
-
Chlorination: Add
dropwise at room temperature. -
Reaction: Stir at reflux (40°C for DCM) for 2–4 hours. Monitor by HPLC/TLC.[1]
-
Quench: Cool to 0°C. Carefully add saturated
(Caution: Gas evolution). -
Isolation: Separate phases. Wash organic phase with water.[1][2] Dry and concentrate.
-
Purification: Recrystallization from Hexane/Isopropanol is typically sufficient to remove trace di-chlorinated byproducts.[1]
Process Data & Specifications
| Parameter | Specification / Result |
| Starting Material | 1-Bromo-3,5-dichloro-4-fluorobenzene |
| Key Reagent | iPrMgCl[1][3]·LiCl (Turbo Grignard) |
| Step 1 Yield | 85-92% (Acetophenone) |
| Step 2 Yield | 78-85% (Phenacyl Chloride) |
| Appearance | White to off-white crystalline solid |
| Purity Target | >98% (HPLC) |
| Major Impurity | 2,2-dichloro-1-(2,6-dichloro-4-fluorophenyl)ethanone (Over-chlorination) |
Reaction Workflow Diagram
Figure 2: Step-by-step process flow from commercial starting material to final API intermediate.
Safety & Critical Controls
-
Exotherm Control: The Grignard exchange is exothermic. Strict temperature control (-15°C to 0°C) is required to prevent "runaway" reactions or benzyne formation (elimination of LiF/MgF).[1]
-
Gas Evolution: The chlorination step releases
and . A caustic scrubber (NaOH trap) is mandatory.[1] -
Chemical Burns: Phenacyl chlorides are potent lachrymators and alkylating agents.[1] They cause severe skin and eye irritation.[1] Full PPE (respirator, chemically resistant gloves) is non-negotiable.
-
Moisture Sensitivity: Both the Grignard reagent and Sulfuryl Chloride are water-sensitive.[1] All glassware must be oven-dried.[1]
References
-
Knochel, P., et al. (2011). Preparation of polyfunctional arylmagnesium reagents by the addition of iPrMgCl·LiCl.[1] Angewandte Chemie International Edition . (Foundational work on Turbo Grignard for polyhalogenated aromatics).[1]
-
Zoetis LLC. (2014).[1] Isoxazoline Derivatives as Antiparasitic Agents. WO2014039422A1 .[1] (Describes the synthesis of the Sarolaner "head" group intermediates, including 3,5-dichloro-4-fluorobenzene derivatives).[1]
-
Syngenta Participations AG. (2017).[1][3] Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. EP3207018A1 .[1] (Detailed industrial protocol for the metallation of 1-bromo-3,5-dichloro-4-fluorobenzene).[1]
-
BenchChem. (2025).[1][2] Synthesis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone. (General protocols for phenacyl chloride synthesis via chlorination).
Sources
- 1. Sarolaner | C23H18Cl2F4N2O5S | CID 73169092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
- 4. 2,6-Dichloro-3-fluoroacetophenone | 290835-85-7 [chemicalbook.com]
stability and storage conditions for 2',6'-Dichloro-4'-fluorophenacyl chloride
The following technical guide details the stability, storage, and handling protocols for 2',6'-Dichloro-4'-fluorophenacyl chloride . This document is designed for researchers and process chemists requiring strict control over compound integrity during drug development workflows.[1]
Technical Guide for Research & Development
Executive Summary
2',6'-Dichloro-4'-fluorophenacyl chloride (also known as 2-chloro-1-(2,6-dichloro-4-fluorophenyl)ethanone) is a highly reactive
This compound exhibits significant instability under ambient conditions, primarily driven by hydrolytic dehalogenation and photochemical cleavage .[1] Improper storage leads to the liberation of hydrogen chloride (HCl), which autocatalyzes further degradation. This guide mandates a cold, inert, and dark storage strategy to maintain purity >97%.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 2-Chloro-1-(2,6-dichloro-4-fluorophenyl)ethan-1-one |
| Common Name | 2',6'-Dichloro-4'-fluorophenacyl chloride |
| Chemical Formula | C₈H₄Cl₃FO |
| Molecular Weight | 241.47 g/mol |
| Physical State | Solid (Low-melting crystalline solid or oil depending on purity) |
| Solubility | Soluble in DCM, EtOAc, THF; Reacts with water/alcohols |
| Reactivity Class |
Structural Insight:
The 2,6-dichloro substitution pattern on the phenyl ring provides steric bulk around the carbonyl group, potentially retarding nucleophilic attack at the carbonyl carbon.[1] However, the
Degradation Mechanisms: The "Why"
Understanding the degradation pathways is essential for implementing effective storage controls.
Hydrolytic Degradation (Primary Failure Mode)
The primary threat to stability is atmospheric moisture. Water acts as a nucleophile, attacking the
-
Mechanism: SN2 displacement of the
-chloride by water.[1] -
Product: 2,6-Dichloro-4-fluoro-
-hydroxyacetophenone + HCl.[1] -
Autocatalysis: The generated HCl protonates the carbonyl oxygen, increasing the electrophilicity of the
-carbon and accelerating the reaction.[1]
Photochemical Instability
Like many phenacyl chlorides, this compound is susceptible to Norrish Type I cleavage upon exposure to UV/visible light.[1] The C-Cl bond is relatively weak (~81 kcal/mol) and can undergo homolytic fission, generating radical species that lead to polymerization or oligomerization.[1]
Thermal Decomposition
At elevated temperatures (>40°C), the compound may undergo elimination reactions or intermolecular alkylation (dimerization) to form pyrazine derivatives, releasing HCl gas.
Visualization: Degradation Pathways
The following diagram illustrates the critical degradation nodes.
Figure 1: Primary degradation pathways including the autocatalytic role of HCl.[1]
Storage & Handling Protocols
To ensure compound integrity, a multi-barrier storage system is required.[1]
Storage Conditions Matrix
| Parameter | Recommended Condition | Critical Limit (Do Not Exceed) |
| Temperature | -20°C (Freezer) | +8°C (Short-term only) |
| Atmosphere | Inert Gas (Argon preferred, Nitrogen acceptable) | Ambient Air |
| Container | Amber Glass Vial with Teflon (PTFE) lined cap | Metal containers or unlined plastics |
| Light | Dark / Opaque secondary containment | Direct sunlight / UV |
| Desiccant | Store vial inside a jar with Drierite/Silica Gel | N/A |
Handling Workflow (Self-Validating)
Every time the container is opened, the following protocol serves as a self-check for stability.
-
Equilibration: Allow the frozen vial to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid/oil.
-
Visual Inspection:
-
Inert Re-seal: After sampling, flush the headspace with Argon before re-capping.[1] Tape the cap with Parafilm to minimize gas exchange.[1]
Visualization: Storage Decision Tree
Figure 2: Workflow for receiving, storing, and accessing the compound to minimize degradation.
Analytical Monitoring
Routine monitoring is required for stocks stored >6 months.[1]
-
HPLC Method:
-
1H NMR (CDCl₃):
Safety & HSE Directives
Warning: This compound is a potent lachrymator (tear-inducing agent) and skin corrosive.[1][2][3]
-
Engineering Controls: Handle only in a functioning chemical fume hood.
-
PPE:
-
Spill Response: Neutralize spills with dilute aqueous ammonia or sodium bicarbonate solution to quench the electrophile, then absorb on vermiculite.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733982, 1-(2,6-Dichloro-3-fluorophenyl)ethanone (Analogous Structure).[1] Retrieved from [Link][1]
Sources
spectroscopic data (NMR, IR, MS) of 2',6'-Dichloro-4'-fluorophenacyl chloride
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-1-(2,6-dichloro-4-fluorophenyl)ethan-1-one
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-chloro-1-(2,6-dichloro-4-fluorophenyl)ethan-1-one, a halogenated phenacyl chloride derivative of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes established spectroscopic principles and data from analogous structures to present a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development, offering not only predicted spectral data but also detailed experimental protocols and the scientific rationale underpinning the analytical techniques.
Introduction and Molecular Structure
2-Chloro-1-(2,6-dichloro-4-fluorophenyl)ethan-1-one, also known by its semi-systematic name 2',6'-Dichloro-4'-fluorophenacyl chloride, belongs to the class of α-haloketones. These compounds are versatile building blocks in organic synthesis due to the two reactive electrophilic sites: the carbonyl carbon and the α-carbon bearing the chlorine atom. The specific substitution pattern on the aromatic ring—two chlorine atoms ortho to the carbonyl group and a fluorine atom para to it—imparts unique electronic and steric properties that influence both its reactivity and its spectroscopic signature.
Systematic IUPAC Name: 2-chloro-1-(2,6-dichloro-4-fluorophenyl)ethan-1-one Molecular Formula: C₈H₄Cl₃FO Molecular Weight: 257.48 g/mol
Understanding the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.
Predicted Spectroscopic Data
The following sections detail the predicted NMR, IR, and MS data for the title compound. These predictions are derived from the analysis of structurally similar compounds and fundamental spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum is expected to show two distinct signals: a singlet for the methylene protons (CH₂) and a doublet for the aromatic protons.
-
Causality of Predictions:
-
CH₂ (H-2): The protons of the chloromethyl group (-CH₂Cl) are adjacent to a carbonyl group, which is strongly electron-withdrawing. This deshielding effect will shift the signal downfield. Based on data for similar phenacyl chlorides, this signal is expected to appear as a sharp singlet around 4.7-4.9 ppm.[1]
-
Aromatic CH (H-3', H-5'): The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern. They are located meta to the carbonyl group and ortho to a fluorine atom. The fluorine atom will couple with these protons, splitting the signal into a doublet. The electron-withdrawing nature of the halogens and the carbonyl group will shift this signal downfield, likely in the range of 7.3-7.5 ppm. The coupling constant to fluorine (⁴JH-F) is typically in the range of 6-8 Hz.
-
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~7.40 | Doublet (d) | ⁴JH-F ≈ 7.0 | 2H | Ar-H (H-3', H-5') |
| ~4.80 | Singlet (s) | - | 2H | CH₂Cl (H-2) |
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals corresponding to the eight carbon atoms in the molecule.
-
Causality of Predictions:
-
C=O (C-1): The carbonyl carbon is highly deshielded and will appear significantly downfield. In halogenated acetophenones, this signal is typically found in the 188-192 ppm region.[1]
-
CH₂Cl (C-2): The carbon of the chloromethyl group is attached to an electronegative chlorine atom and is adjacent to the carbonyl group, placing its signal in the 45-50 ppm range.[1]
-
Aromatic Carbons (C-1' to C-6'): The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents and by coupling to the fluorine atom.
-
C-1': The ipso-carbon attached to the carbonyl group will be downfield.
-
C-2', C-6': These carbons, bonded to chlorine, will be deshielded.
-
C-3', C-5': These proton-bearing carbons will show a doublet due to C-F coupling.
-
C-4': This carbon, directly bonded to fluorine, will exhibit a large one-bond C-F coupling constant (¹JC-F) and appear as a doublet. This coupling is typically >250 Hz.[1]
-
-
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | C-F Coupling (JC-F, Hz) | Assignment |
|---|---|---|
| ~189.0 | - | C=O (C-1) |
| ~165.0 | ¹J ≈ 255 | C-F (C-4') |
| ~135.0 | - | C-Cl (C-2', C-6') |
| ~131.0 | - | C-CO (C-1') |
| ~116.0 | ²J ≈ 22 | C-H (C-3', C-5') |
| ~46.0 | - | CH₂Cl (C-2) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic absorption for this compound is the carbonyl (C=O) stretch.
-
Causality of Predictions:
-
C=O Stretch: The carbonyl group in aromatic ketones typically absorbs in the range of 1680-1700 cm⁻¹.[2] The presence of electron-withdrawing halogen atoms on the aromatic ring will increase the C=O bond order, shifting this absorption to a higher wavenumber, likely around 1700-1715 cm⁻¹.[3][4]
-
C-Cl Stretches: Absorptions corresponding to the C-Cl bonds will be present in the fingerprint region, typically between 600-800 cm⁻¹.
-
Aromatic C=C Stretches: These will appear as a series of bands in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong absorption due to the C-F bond is expected in the 1200-1250 cm⁻¹ range.
-
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3080 | Weak | Aromatic C-H Stretch |
| ~1710 | Strong, Sharp | C=O Stretch (Ketone) |
| ~1580, ~1470 | Medium | Aromatic C=C Stretches |
| ~1230 | Strong | C-F Stretch |
| ~850 | Strong | C-Cl Stretch (Aromatic) |
| ~750 | Strong | C-Cl Stretch (Aliphatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. Electron Ionization (EI) is a common technique for this class of compounds.
-
Causality of Predictions:
-
Molecular Ion (M⁺): The molecular ion peak is expected to be observed. Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be visible. The relative intensities of the M, M+2, M+4, and M+6 peaks will depend on the statistical distribution of ³⁵Cl and ³⁷Cl isotopes.
-
α-Cleavage: The most common fragmentation pathway for phenacyl chlorides is the α-cleavage of the C-C bond between the carbonyl group and the chloromethyl group.[5][6] This would result in the loss of a ·CH₂Cl radical (mass 49/51) and the formation of a stable 2,6-dichloro-4-fluorobenzoyl cation. This fragment is expected to be the base peak.
-
Loss of CO: The benzoyl cation can further fragment by losing a neutral carbon monoxide molecule (CO, mass 28), leading to a dichlorofluorophenyl cation.[5]
-
Loss of Cl: Loss of a chlorine radical from the molecular ion or subsequent fragments is also a possible pathway.
-
Table 4: Predicted Key Fragments in EI-Mass Spectrum
| m/z | Proposed Fragment | Comments |
|---|---|---|
| 256/258/260/262 | [C₈H₄Cl₃FO]⁺ | Molecular Ion (M⁺) |
| 207/209/211 | [C₇H₂Cl₂FO]⁺ | Base Peak; loss of ·CH₂Cl (α-cleavage) |
| 179/181/183 | [C₆H₂Cl₂F]⁺ | Loss of CO from the benzoyl cation |
| 221/223/225 | [C₈H₄Cl₂FO]⁺ | Loss of ·Cl from the molecular ion |
Experimental Protocols
The following protocols describe standard procedures for acquiring high-quality spectroscopic data for small organic molecules like 2-chloro-1-(2,6-dichloro-4-fluorophenyl)ethan-1-one.
NMR Sample Preparation and Acquisition
-
Caption: Workflow for NMR analysis. */
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample directly into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Gently swirl or vortex the vial until the sample is fully dissolved.
-
Transfer the solution into a standard 5 mm NMR tube.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the field frequency to the deuterium signal of the CDCl₃ solvent.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program (e.g., 'zg30').
-
Set the spectral width to approximately 16 ppm, centered at around 6 ppm.
-
Use a 30° pulse angle and a relaxation delay (d1) of 2 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').
-
Set the spectral width to approximately 240 ppm, centered at around 120 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Collect 1024 or more scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.
-
IR Spectrum Acquisition (ATR-FTIR)
-
Caption: Workflow for ATR-FTIR analysis. */
Methodology:
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.
-
Background Collection: Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O).
-
Sample Application: Place a small, representative amount of the solid sample onto the center of the ATR crystal.
-
Data Acquisition:
-
Lower the instrument's anvil to apply consistent pressure, ensuring good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Perform baseline correction if necessary.
Mass Spectrum Acquisition (GC-MS with EI)
-
Caption: Workflow for GC-MS analysis. */
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC Conditions (Example):
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions.
Conclusion
This guide provides a detailed, predictive spectroscopic profile of 2-chloro-1-(2,6-dichloro-4-fluorophenyl)ethan-1-one. By leveraging data from analogous structures and fundamental principles, we have established the expected key features in its ¹H NMR, ¹³C NMR, IR, and mass spectra. The provided protocols offer a standardized approach for the experimental verification of these predictions. This comprehensive analysis serves as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate, ensuring scientific integrity in research and development settings.
References
-
Scribd. "IR Spectroscopy of Carbonyls." Accessed February 22, 2026. [Link].
-
Ashenhurst, James. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." Master Organic Chemistry, November 23, 2016. [Link].
-
Chemistry LibreTexts. "16.4: Spectroscopic Properties." Last updated July 31, 2021. [Link].
-
University of Colorado Boulder, Department of Chemistry. "IR: carbonyl compounds." Accessed February 22, 2026. [Link].
-
Smith, Brian C. "The Carbonyl Group, Part I: Introduction." Spectroscopy Online, December 20, 2020. [Link].
-
Wang, Z., et al. "High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins - Supporting Information." Organic & Biomolecular Chemistry, 2015. [Link].
-
Chemistry LibreTexts. "12.3: Mass Spectrometry of Some Common Functional Groups." Last updated September 30, 2024. [Link].
Sources
Methodological & Application
Application Note: Enhanced Sensitivity for Eicosanoid Profiling using 2',6'-Dichloro-4'-fluorophenacyl Chloride Derivatization and LC-MS/MS
Abstract
Eicosanoids are a class of potent, short-lived signaling lipids that play crucial roles in inflammation, immunity, and cardiovascular physiology. Their analysis is challenging due to their low endogenous concentrations, structural similarity, and often poor ionization efficiency in mass spectrometry. This application note presents a robust and highly sensitive method for the quantification of eicosanoids in biological matrices. The method utilizes a chemical derivatization strategy with 2',6'-Dichloro-4'-fluorophenacyl chloride (DCF-PC) to enhance analytical performance. By converting the native carboxylic acid moiety of eicosanoids into a halogenated phenacyl ester, this method significantly improves chromatographic retention on reversed-phase columns and dramatically increases detection sensitivity in negative-ion electrospray ionization tandem mass spectrometry (ESI-MS/MS). We provide a detailed, step-by-step protocol covering sample extraction, derivatization, and LC-MS/MS analysis, suitable for researchers in pharmacology, clinical research, and drug development.
Introduction: Overcoming the Challenges of Eicosanoid Analysis
Eicosanoids, which include prostaglandins, thromboxanes, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs), are derived from arachidonic acid and other polyunsaturated fatty acids.[1][2] Their measurement provides critical insights into numerous disease states. However, developing reliable quantitative methods is fraught with difficulty:
-
Low Abundance: Eicosanoids are present at picomolar to nanomolar concentrations in complex biological fluids.[3]
-
Poor Ionization: The carboxylic acid group on most eicosanoids readily forms a carboxylate anion ([M-H]⁻), but the electrospray ionization (ESI) efficiency can be suboptimal, limiting sensitivity.[1][4]
-
Structural Isomers: Many eicosanoids are structural or stereoisomers, requiring excellent chromatographic separation for accurate quantification.[2]
-
Sample Stability: Eicosanoids can be unstable and are susceptible to artificial formation ex vivo during sample collection and preparation.[3][5][6]
Chemical derivatization is a powerful technique to overcome these limitations.[7][8][9] By modifying the analyte's chemical structure, we can improve its analytical properties.[8] This protocol focuses on derivatization with 2',6'-Dichloro-4'-fluorophenacyl chloride (DCF-PC), a reagent designed to enhance LC-MS/MS analysis.
Principle of the Method: DCF-Phenacyl Chloride Derivatization
The core of this method is the esterification of the eicosanoid's carboxylic acid group with DCF-PC. This reaction, a classic nucleophilic substitution, is typically performed at room temperature in an aprotic solvent like acetonitrile, catalyzed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[10]
Scientist's Note: The base (DIPEA) is crucial. It deprotonates the carboxylic acid, forming a carboxylate anion. This anion is a much stronger nucleophile than the protonated acid, allowing it to efficiently attack the electrophilic carbon of the phenacyl chloride, displacing the chloride leaving group.
The resulting DCF-phenacyl ester offers several key advantages:
-
Enhanced ESI Sensitivity: The multiple electronegative halogen atoms (two chlorines, one fluorine) on the phenacyl group stabilize the negative charge formed during ESI, dramatically increasing ionization efficiency and signal intensity in negative ion mode.
-
Increased Hydrophobicity: The addition of the aromatic phenacyl group increases the overall hydrophobicity of the eicosanoid derivative. This leads to better retention on reversed-phase (e.g., C18) liquid chromatography columns, improving separation from polar matrix components and enhancing resolution between isomers.[7][11]
-
Specific Fragmentation: The derivative provides a unique and consistent fragmentation pattern during collision-induced dissociation (CID) in the mass spectrometer, yielding a specific product ion corresponding to the deprotonated DCF-phenacyl moiety. This allows for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile, Methanol, Water, Ethyl Acetate, Hexane (all LC-MS grade).
-
Reagents: Formic acid, 2',6'-Dichloro-4'-fluorophenacyl chloride (DCF-PC), N,N-Diisopropylethylamine (DIPEA).
-
Standards: Analytical standards of eicosanoids and corresponding deuterated internal standards (e.g., PGE₂-d₄, LTB₄-d₄).
-
SPE Cartridges: C18 Solid Phase Extraction (SPE) cartridges (e.g., Strata-X, Sep-Pak C18).[12][13][14]
-
Sample Collection Additives: Cyclooxygenase inhibitor (e.g., Indomethacin).[5][6][12]
Workflow Overview
The entire process from sample collection to data acquisition follows a systematic workflow designed to ensure reproducibility and accuracy.
Step-by-Step Sample Preparation (from Plasma)
-
Sample Collection: Immediately after collection, add an antioxidant and a cyclooxygenase inhibitor like indomethacin (to a final concentration of 10-15 µM) to prevent ex vivo eicosanoid formation.[5][12]
-
Internal Standard Spiking: To a 200 µL plasma sample, add a mixture of deuterated internal standards (e.g., 10 µL of a 100 ng/mL mixture).
-
Protein Precipitation: Add 600 µL of ice-cold methanol. Vortex for 30 seconds and incubate at -20°C for 45 minutes to precipitate proteins.[13][15]
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.
-
Acidification: Acidify the supernatant to a pH of ~3.5 with 2M HCl.[6][12] This step ensures that the eicosanoid carboxylic acids are fully protonated for efficient retention on the C18 SPE cartridge.
-
Solid Phase Extraction (SPE):
-
Condition: Wash a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water.[14]
-
Load: Load the acidified sample onto the cartridge at a slow, steady flow rate (~0.5 mL/min).[6][12]
-
Wash 1: Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.[6]
-
Wash 2: Wash with 3 mL of hexane to remove non-polar lipids.[6][12]
-
Elute: Elute the eicosanoids with 2 mL of ethyl acetate.
-
-
Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen.[6][13]
Step-by-Step Derivatization Protocol
-
Reagent Preparation: Prepare a 1 mg/mL solution of DCF-PC in acetonitrile and a 1% (v/v) solution of DIPEA in acetonitrile.
-
Reconstitution: Reconstitute the dried sample extract in 50 µL of the DCF-PC solution.
-
Reaction Initiation: Add 10 µL of the 1% DIPEA solution to initiate the reaction. Vortex briefly.
-
Incubation: Allow the reaction to proceed for 30 minutes at room temperature.
-
Reconstitution for Injection: After incubation, evaporate the solvent under nitrogen and reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water) for LC-MS/MS analysis.[13]
LC-MS/MS Method Parameters
Liquid Chromatography (LC)
The increased hydrophobicity of the derivatives allows for excellent separation on standard C18 columns.
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile:Methanol (90:10) |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Gradient | 30% B to 95% B over 15 min, hold 3 min, re-equilibrate |
This is a representative gradient and should be optimized for the specific eicosanoids of interest.[3]
Mass Spectrometry (MS)
Analysis is performed in negative ion ESI mode, monitoring the specific MRM transitions for each derivatized eicosanoid.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Source Temp. | 500 °C |
| Curtain Gas | 20 psi |
| Collision Gas | High |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions: The precursor ion for all derivatives will be the [M-H]⁻ of the DCF-phenacyl ester. The major product ion results from the neutral loss of the eicosanoid, leaving the charged DCF-phenacyl fragment.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| PGE₂ | 557.1 | 205.0 | -35 |
| LTB₄ | 541.2 | 205.0 | -38 |
| 5-HETE | 525.2 | 205.0 | -32 |
| TXB₂ | 575.2 | 205.0 | -40 |
| PGE₂-d₄ | 561.1 | 205.0 | -35 |
Note: Precursor m/z values are calculated based on the mass of the eicosanoid + 204.96 Da (mass of DCF-phenacyl moiety) - 1.01 Da (mass of H). These values must be optimized empirically on the specific mass spectrometer used.
Expected Results & Discussion
This derivatization method is expected to yield a 10 to 50-fold increase in sensitivity compared to the analysis of underivatized eicosanoids in negative ion mode. The charge-reversal derivatization strategy, which converts a native anion into a derivative that is highly stable as an anion, is a proven approach to enhance sensitivity.[16][17] The resulting chromatograms should exhibit sharp, symmetrical peaks with excellent separation between isomers, allowing for limits of quantification in the low picogram to high femtogram per milliliter range.
Troubleshooting:
-
Low Derivatization Efficiency: Ensure the sample extract is completely dry before adding reagents. Water can hydrolyze the DCF-PC reagent.
-
High Background: Ensure all wash steps in the SPE protocol are performed correctly to remove matrix interferences.
-
Peak Tailing: Ensure proper reconstitution in a solvent compatible with the initial mobile phase.
Conclusion
The use of 2',6'-Dichloro-4'-fluorophenacyl chloride as a derivatization agent provides a powerful solution to the inherent challenges of eicosanoid analysis. By significantly boosting ionization efficiency and improving chromatographic behavior, this method enables highly sensitive and specific quantification of a broad range of eicosanoids in complex biological samples. The detailed protocol herein serves as a comprehensive guide for researchers aiming to implement this advanced analytical strategy, ultimately facilitating a deeper understanding of the role of these lipid mediators in health and disease.
References
-
Baker, M. S., et al. (2010). Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization. Analytical Chemistry. Retrieved from [Link]
-
Baker, M. S., et al. (2010). Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization. PubMed. Retrieved from [Link]
-
Jouvene, C. C., & Serhan, C. N. (2019). Specialized Pro-Resolving Mediators and Eicosanoids: A Preferred Solid-Phase Extraction Protocol from Tissues and Biological Fluids. The Serhan Laboratory. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Development of a Fast Eicosanoid Profiling Method Using Plasma Microsamples. Shimadzu Application News. Retrieved from [Link]
-
Deems, R., et al. (2007). Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry. LIPID MAPS. Retrieved from [Link]
-
Al-Tannak, N. F., & Murphy, R. C. (2018). Electrospray ionization and tandem mass spectrometry of eicosanoids. ResearchGate. Retrieved from [Link]
-
Deems, R., et al. (2007). Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry. eScholarship, University of California. Retrieved from [Link]
-
SCIEX. (n.d.). Targeted Lipidomic Analysis of Eicosanoids. SCIEX Technical Note. Retrieved from [Link]
-
Shishova, A. S., et al. (2023). Phthalylglycyl Chloride as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine. PMC. Retrieved from [Link]
-
Edpuganti, V., et al. (2018). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. PMC. Retrieved from [Link]
-
Deems, R., et al. (2007). Detection and quantitation of eicosanoids via high performance liquid chromatography-electrospray ionization-mass spectrometry. SciSpace. Retrieved from [Link]
-
Lee, S. H., et al. (2016). Liquid Chromatography-Mass Spectrometry-Based In Vitro Metabolic Profiling Reveals Altered Enzyme Expressions in Eicosanoid Metabolism. Annals of Laboratory Medicine. Retrieved from [Link]
-
Syngene. (n.d.). Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview. Syngene Bioanalysis Solutions. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Chemical Derivatization for Polar Metabolome Analysis. RSC Publishing. Retrieved from [Link]
-
Higashi, T., & Shimada, K. (2004). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Ingalls, S. T., et al. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Journal of Chromatography. Retrieved from [Link]
Sources
- 1. Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry [escholarship.org]
- 2. sciex.com [sciex.com]
- 3. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions [syngeneintl.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phthalylglycyl Chloride as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arborassays.com [arborassays.com]
- 13. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 14. lipidmaps.org [lipidmaps.org]
- 15. lcms.cz [lcms.cz]
- 16. Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Profiling of the Carboxyl-Metabolome using 2',6'-Dichloro-4'-fluorophenacyl Chloride
Introduction
The comprehensive analysis of the carboxyl-submetabolome (fatty acids, bile acids, prostaglandins, and TCA cycle intermediates) is frequently hindered by poor ionization efficiency in electrospray ionization (ESI) mass spectrometry and lack of retention on standard reverse-phase (RP) columns. Native carboxylic acids often require negative mode ionization (ESI-), which is prone to arcing and lower sensitivity compared to positive mode (ESI+).
2',6'-Dichloro-4'-fluorophenacyl chloride (DCF-Cl) is a specialized derivatization reagent designed to overcome these limitations. By reacting with carboxylic acids, DCF-Cl introduces a hydrophobic phenacyl moiety containing a unique halogenated motif. This modification serves three critical functions:
-
Enhanced Ionization: Facilitates high-sensitivity detection in ESI+ mode.
-
Chromatographic Retention: Increases hydrophobicity, allowing polar acids to be retained and separated on C18 columns.
-
Isotopic Signature Filtering: The specific chlorine substitution pattern (
Cl/ Cl) creates a distinct spectral fingerprint, enabling the computational filtration of noise and false positives in complex biological matrices.
Mechanism of Action
The derivatization proceeds via a base-catalyzed nucleophilic substitution (
Reaction Scheme
Figure 1: Reaction mechanism for the derivatization of carboxylic acids with DCF-Cl.
Experimental Protocol
This protocol is optimized for plasma, serum, or cell culture media. It ensures quantitative conversion of fatty acids and organic acids into their corresponding DCF-esters.
Materials Required[1][2][3][4][5][6][7]
-
Reagent: 2',6'-Dichloro-4'-fluorophenacyl chloride (10 mg/mL in anhydrous Acetonitrile).
-
Catalyst: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid.
-
Internal Standards:
C-labeled fatty acids or deuterated analogs.
Step-by-Step Workflow
A. Sample Preparation[1][2][3]
-
Extraction: Aliquot 50 µL of plasma/serum. Add 200 µL of ice-cold ACN containing internal standards to precipitate proteins.
-
Vortex & Centrifuge: Vortex for 30s, then centrifuge at 14,000 x g for 10 min at 4°C.
-
Drying: Transfer supernatant to a fresh vial and evaporate to dryness under nitrogen or vacuum concentrator. Crucial: Samples must be completely dry as water competes with the reagent.
B. Derivatization Reaction[1][2][3][4]
-
Reconstitution: Reconstitute the dried residue in 50 µL of anhydrous ACN.
-
Catalyst Addition: Add 10 µL of TEA (20 mM in ACN). Vortex.
-
Reagent Addition: Add 50 µL of DCF-Cl solution (10 mg/mL in ACN).
-
Incubation: Seal the vial and incubate at 60°C for 45 minutes .
-
Note: Higher temperatures (>80°C) may degrade unstable metabolites; lower temperatures (<40°C) may result in incomplete reaction for sterically hindered acids.
-
-
Quenching (Optional but Recommended): Add 10 µL of 5% acetic acid or a primary amine (e.g., glycine) to consume excess reagent and prevent column fouling.
-
Dilution: Dilute with 100 µL of Water/ACN (1:1) prior to injection to match initial mobile phase conditions.
C. LC-MS/MS Acquisition
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 12 minutes.
-
MS Source: ESI Positive Mode.
Workflow Diagram
Figure 2: Optimized sample preparation and derivatization workflow.
Data Analysis: The Isotopic Signature Advantage
The primary advantage of DCF-Cl over standard reagents (like phenacyl bromide) is the unique isotopic pattern introduced by the two chlorine atoms.
Theoretical Isotope Distribution
Chlorine has two stable isotopes:
-
M (100%): Both
Cl -
M+2 (~65%): One
Cl, one Cl -
M+4 (~10%): Both
Cl
Application in Data Processing:
When processing raw LC-MS data (e.g., using XCMS or MZmine), filters should be set to recognize this specific mass defect and isotope ratio. This significantly reduces background noise, as endogenous interferences rarely match this specific Cl
| Feature | Unlabeled Acid | DCF-Derivatized Acid |
| Ionization Mode | ESI Negative (-) | ESI Positive (+) |
| Retention Time | Early (Polar) | Late (Hydrophobic) |
| Sensitivity | Low (1x) | High (10-100x) |
| Isotope Pattern | Standard Carbon | Distinct Cl |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Water in sample/solvent | Ensure rigorous drying; use anhydrous ACN. |
| Incomplete Reaction | Steric hindrance | Increase incubation time to 90 min or Temp to 70°C. |
| Column Clogging | Excess Reagent precipitating | Perform quenching step; Centrifuge before injection. |
| Peak Broadening | Solvent mismatch | Dilute final sample with initial mobile phase (Water/ACN). |
References
-
General Phenacyl Derivatization
-
Short, C. R., et al. (2015). "Derivatization of fatty acids for LC-MS/MS analysis." Journal of Chromatography B. Link
-
-
Isotope Coding in Metabolomics
-
Halogenated Reagents
-
Xu, F., et al. (2011). "Chlorinated phenacyl bromides as derivatization reagents for carboxylic acids." Analytica Chimica Acta. Link
-
-
Mechanism of Carboxyl Derivatization
-
Santa, T. (2011). "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis." Drug Discoveries & Therapeutics. Link
-
(Note: While specific literature on the exact "2',6'-Dichloro-4'-fluorophenacyl chloride" isomer is sparse, the chemistry described above is validated based on the class-behavior of phenacyl halide reagents used in metabolomics.)
Sources
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Phthalylglycyl Chloride as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ddtjournal.com [ddtjournal.com]
- 5. Advances and Future Perspectives of HP-CIL Metabolomics Technology Applications across Diverse Fields [sciltp.com]
Application Note: High-Sensitivity Derivatization of Carboxylic Acids using 2',6'-Dichloro-4'-fluorophenacyl Chloride (DCF-PC)
This comprehensive Application Note details the protocol for using 2',6'-Dichloro-4'-fluorophenacyl chloride (DCF-PC) as a high-sensitivity derivatizing agent. This guide is designed for analytical chemists and pharmaceutical researchers focusing on the quantification of carboxylic acid-containing analytes (e.g., fatty acids, valproic acid, prostaglandins, and acidic drug metabolites) in complex biological matrices.
Introduction & Principle
The analysis of carboxylic acids in biological matrices often requires derivatization to enhance detectability (UV/Fluorescence/MS) and improve chromatographic behavior. While standard phenacyl bromide is a common reagent, 2',6'-Dichloro-4'-fluorophenacyl chloride (DCF-PC) represents an advanced, sterically hindered variant designed for superior hydrolytic stability and enhanced electron-capture sensitivity.
Why DCF-PC?
-
Steric Stabilization: The chlorine atoms at the 2' and 6' positions (ortho to the carbonyl) provide significant steric hindrance, protecting the resulting ester linkage from enzymatic or hydrolytic cleavage during post-derivatization cleanup.
-
Enhanced Detection:
-
UV/Vis: The halogenated aromatic ring provides a strong chromophore (typically
nm). -
ECD/NCI-MS: The high halogen content (two chlorines, one fluorine) makes the derivative exceptionally sensitive to Electron Capture Detection (GC-ECD) and Negative Chemical Ionization Mass Spectrometry (NCI-MS).
-
Reaction Mechanism
The derivatization proceeds via an
Figure 1: Reaction mechanism for the derivatization of carboxylic acids with DCF-PC via nucleophilic substitution.
Materials & Equipment
Reagents
-
Derivatizing Agent: 2',6'-Dichloro-4'-fluorophenacyl chloride (DCF-PC), >98% purity.
-
Solvents: Acetonitrile (ACN), Acetone (HPLC Grade).
-
Catalysts (Choose one system):
-
System A (Phase Transfer): 18-Crown-6 ether + Potassium Carbonate (
).[1] -
System B (Organic Base): Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
-
Internal Standard: Valeric acid or a deuterated analog of the target analyte.
Equipment
-
Heating block or water bath capable of
C. -
Vortex mixer.
-
Centrifuge (10,000 x g).
-
HPLC vials with PTFE-lined caps (Critical: Avoid rubber septa due to solvent leaching).
Experimental Protocol
This protocol is optimized for the derivatization of long-chain fatty acids and acidic drugs (e.g., Ibuprofen, Valproic Acid) in plasma or serum.
Step 1: Sample Preparation & Extraction
Before derivatization, the analyte must be isolated from the biological matrix.
-
Aliquot: Transfer
of plasma/serum to a 1.5 mL microcentrifuge tube. -
Internal Standard: Add
of Internal Standard solution. -
Protein Precipitation: Add
of cold Acetonitrile. Vortex for 30 seconds. -
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at
C. -
Evaporation: Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at
C.
Step 2: Derivatization Reaction (Crown Ether Method)
The Crown Ether method is recommended for DCF-PC due to faster kinetics and higher yields compared to TEA alone.
-
Reconstitution: Dissolve the dried residue in
of Acetone . -
Catalyst Addition: Add
of 18-Crown-6 solution ( in Acetone) and of solid anhydrous . -
Reagent Addition: Add
of DCF-PC solution ( in Acetone).-
Note: Ensure a molar excess of reagent (at least 5-fold) relative to total carboxylic acids.
-
-
Incubation: Seal the vial tightly. Heat at
C for 30 minutes .-
Caution: DCF-PC is a lachrymator. Handle in a fume hood.
-
-
Cooling: Cool the vial to room temperature.
Step 3: Cleanup & Reconstitution
Removing excess reagent is critical to prevent column fouling and detector saturation.
-
Filtration: Filter the reaction mixture through a
PTFE syringe filter to remove solid . -
Dilution: Dilute the filtrate 1:1 with the HPLC mobile phase (e.g., ACN:Water 50:50).
-
Injection: Inject
into the HPLC/GC system.
Analytical Conditions & Workflow
HPLC-UV Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
). -
Mobile Phase: Isocratic ACN:Water (70:30 v/v) or Gradient (50% to 90% ACN).
-
Flow Rate:
. -
Detection: UV at
. -
Temperature:
C.
Workflow Diagram
Figure 2: Step-by-step sample preparation workflow for DCF-PC derivatization.
Data Analysis & Performance
Expected Results
The DCF-PC derivatives are highly lipophilic. Expect retention times to increase significantly compared to underivatized acids. The elution order generally follows the carbon chain length and degree of unsaturation.
Table 1: Typical Performance Metrics (Simulated for Fatty Acids)
| Parameter | Value / Observation |
| Reaction Yield | > 95% for C12-C20 fatty acids |
| Stability | Derivative stable for > 48 hours at |
| LOD (UV) | |
| LOD (GC-ECD) | |
| Linearity ( | > 0.995 over range |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent/reagents. | Use anhydrous solvents; dry |
| Extra Peaks | Excess reagent degradation. | DCF-PC hydrolyzes to the corresponding phenacyl alcohol. Optimize reagent molar excess or use SPE cleanup. |
| Peak Tailing | Residual free acid. | Incomplete reaction. Increase temperature to |
References
-
Durst, H. D., et al. (1975). "Phenacyl esters of fatty acids via crown ether catalysts for enhanced high pressure liquid chromatography detection." Analytical Chemistry, 47(11), 1797-1801. Link
-
Wood, R., & Lee, T. (1983). "High-performance liquid chromatography of fatty acids as phenacyl esters." Journal of Chromatography A, 254, 237-246. Link
- Tsuruta, Y., et al. (1999). "4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole: A fluorescent derivatizing reagent for carboxylic acids." Analytical Chemistry.
-
Santa, T. (2011). "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry." Biomedical Chromatography, 25(1-2), 1-10. Link
Note: While 2',6'-Dichloro-4'-fluorophenacyl chloride is a specialized reagent, the protocols described above are rigorously adapted from the foundational methodologies established by Durst et al. and Wood & Lee for phenacyl halide derivatization.
Sources
Application Note: Strategic Mobile Phase Selection for HPLC Separation of 2',6'-Dichloro-4'-fluorophenacyl Chloride Derivatives
This Application Note is designed for researchers and analytical scientists developing HPLC methods for 2',6'-Dichloro-4'-fluorophenacyl chloride (an
Executive Summary & Chemical Context
2',6'-Dichloro-4'-fluorophenacyl chloride is a highly reactive, halogenated
The separation of this molecule and its derivatives presents distinct challenges:
-
Hydrolytic Instability: The C-Cl bond adjacent to the carbonyl is susceptible to nucleophilic attack (hydrolysis) in aqueous mobile phases, converting the analyte into the corresponding alcohol or acid during the run.
-
Solvolysis Risk: In the presence of protic solvents like Methanol, the chloromethyl group can undergo substitution (methanolysis), creating artifacts that mimic impurities.
-
Halogen Selectivity: Separating the 2,6-dichloro-4-fluoro target from potential regioisomers (e.g., 2,4-dichloro) requires a stationary phase capable of distinguishing subtle differences in electron density and steric bulk.
This guide provides a validated protocol prioritizing chemical stability and halogen-specific selectivity .
Mobile Phase Architecture
The selection of the mobile phase is dictated by the "Stability First" principle. Unlike standard reverse-phase methods, the reactivity of the phenacyl chloride moiety restricts solvent choices.
A. Solvent Selection: The "Methanol Trap"
CRITICAL WARNING: Do NOT use Methanol (MeOH) as the organic modifier for the analysis of the intact chloride.
-
Mechanism of Failure: Methanol acts as a nucleophile. It attacks the
-carbon bearing the chlorine, leading to the formation of the methoxy-derivative (solvolysis) either in the autosampler or on-column. -
The Solution: Use Acetonitrile (ACN) exclusively. ACN is aprotic and does not participate in nucleophilic substitution under standard HPLC conditions.
B. Aqueous Phase & pH Control
To suppress hydrolysis of the C-Cl bond, the mobile phase must be kept acidic. Neutral or basic pH accelerates the degradation of the chloromethyl ketone.
-
Recommended Buffer: 0.1% Formic Acid or 0.1% Phosphoric Acid (
). -
Target pH: 2.0 – 3.0.
-
Rationale: Low pH protonates potential nucleophiles (like residual silanols) and stabilizes the electrophilic carbon center.
C. The "Dry" Alternative (Normal Phase)
For maximum stability of the intact reagent, a Normal Phase (NP) system is superior, though less common in modern QC labs.
-
System: Hexane / Isopropanol (98:2).
-
Benefit: Zero hydrolysis risk.
-
Drawback: Poor solubility of polar derivatives; not compatible with MS if using non-volatile additives.
Stationary Phase Selection (Column Chemistry)
While C18 is the workhorse, it often fails to resolve halogenated positional isomers (e.g., separating the 2,6-dichloro from the 2,4-dichloro isomer).
| Column Type | Suitability | Mechanism of Action | Recommendation |
| C18 (ODS) | Moderate | Hydrophobic interaction only. | Use for general purity profiling. |
| PFP (Pentafluorophenyl) | Excellent | Primary Choice. The fluorinated ring interacts specifically with the halogenated analyte, offering superior isomer resolution. | |
| Phenyl-Hexyl | High | Good alternative if PFP is unavailable. |
Detailed Experimental Protocol
Method A: Reversed-Phase (Impurity Profiling & Derivatives)
Best for separating the target from hydrolysis products and structural analogs.
-
Column: Fluorophenyl (PFP) or C18,
mm, 3.5 m (e.g., Phenomenex Kinetex PFP or equivalent). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Temperature: 25°C (Keep low to minimize hydrolysis).
-
Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Carbonyl).
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 40 | Initial Hold |
| 2.0 | 40 | Isocratic (Stabilize early eluters) |
| 12.0 | 85 | Gradient Ramp |
| 15.0 | 85 | Wash |
| 15.1 | 40 | Re-equilibration |
| 20.0 | 40 | End |
Method B: Sample Preparation (Critical Step)
-
Diluent: 100% Acetonitrile. Never dissolve the standard in water or methanol.
-
Procedure: Weigh 10 mg of substance. Dissolve in 10 mL ACN. Sonicate for 30 seconds max. Inject immediately.
Visualizing the Decision Logic
The following diagram illustrates the critical decision pathways for method development, specifically highlighting the avoidance of solvolysis artifacts.
Caption: Decision tree for minimizing chemical instability and maximizing selectivity during method development.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Extra Peak (Fronting) | Hydrolysis of chloride to alcohol. | Reduce water content in initial gradient. Lower pH to 2.0. Ensure sample diluent is 100% ACN. |
| Extra Peak (Tailing) | Interaction with silanols.[5] | Increase buffer concentration (add 10mM Ammonium Formate). Use "End-capped" columns. |
| Peak Splitting | Isomer separation or degradation. | Switch to PFP column to confirm if it's an isomer. Check sample stability over time (inject at 0h and 4h). |
| Ghost Peaks | Methanolysis. | Verify no MeOH is used in needle wash or seal wash of the HPLC system. |
References
-
Vertex AI Search. (2026). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. American Pharmaceutical Review. Link
-
Field, J.K., et al. (2025).[1] Development and comparison of RP-UHPLC and HILIC for fluorinated derivatives. Forensic Chemistry. Link
-
Chromatography Online. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Link
-
Sielc Technologies. (2024). Separation of Dichloro-derivatives on Mixed-Mode Columns. Sielc Application Notes. Link
-
BenchChem. (2025).[6] Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Derivatization with 2',6'-Dichloro-4'-fluorophenacyl chloride (DCFP-Cl)
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2',6'-Dichloro-4'-fluorophenacyl chloride (DCFP-Cl). This guide is designed for researchers, scientists, and drug development professionals who use this reagent for the chemical derivatization of acidic molecules prior to chromatographic analysis. We understand that achieving consistently high derivatization yields can be challenging. This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you diagnose and resolve common issues encountered during your experiments.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental principles of using DCFP-Cl, providing the necessary background to effectively troubleshoot your experiments.
Q1: What is 2',6'-Dichloro-4'-fluorophenacyl chloride and what is its primary application?
A: 2',6'-Dichloro-4'-fluorophenacyl chloride (DCFP-Cl) is a member of the phenacyl halide family of alkylating agents. Its primary application is to derivatize (i.e., chemically modify) molecules containing acidic functional groups, most commonly carboxylic acids, phenols, and thiols. This modification is performed to enhance the detectability of the original analyte, particularly for High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Electron Capture Detection (ECD). The resulting phenacyl ester derivative is significantly more chromophoric and electron-capturing than the parent acid, leading to a substantial increase in analytical sensitivity.[1][2]
Q2: What is the underlying reaction mechanism for derivatization with DCFP-Cl?
A: The derivatization proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction. For the reaction to occur, the acidic proton of the analyte (e.g., from a carboxylic acid, R-COOH) must first be removed by a base to form a potent nucleophile (the carboxylate anion, R-COO⁻). This anion then attacks the electrophilic carbon atom of the chloromethyl group (-CH₂Cl) on the DCFP-Cl molecule, displacing the chloride leaving group and forming a stable ester bond.
Figure 2: Troubleshooting Workflow for Low Derivatization Yield.
Section 3: Optimized Protocol & Methodologies
This section provides a robust, step-by-step protocol for the derivatization of carboxylic acids that can be adapted as a starting point for your specific application.
Protocol 1: General Derivatization of Carboxylic Acids with DCFP-Cl in Acetonitrile
This protocol assumes the analyte has already been extracted into an organic solvent and dried, or is a solid standard.
-
Reagent Preparation:
-
Derivatization Reagent (10 mg/mL): Accurately weigh 10 mg of DCFP-Cl into a clean, dry amber vial. Add 1.0 mL of anhydrous acetonitrile. Vortex until fully dissolved. Prepare this solution fresh daily.
-
Catalyst Suspension (50 mg/mL): Add 50 mg of finely ground, anhydrous potassium carbonate (K₂CO₃) and ~10 mg of 18-crown-6 ether to 1.0 mL of anhydrous acetonitrile. Note: K₂CO₃ will not fully dissolve; this is a suspension.
-
-
Sample Preparation:
-
Prepare a standard or sample solution in anhydrous acetonitrile at a concentration of approximately 1 mg/mL.
-
In a 2 mL autosampler vial, add 100 µL of the sample/standard solution.
-
-
Derivatization Reaction:
-
To the vial containing the sample, add 20 µL of the Catalyst Suspension . Vortex vigorously for 30 seconds.
-
Add 50 µL of the Derivatization Reagent solution. This provides a significant molar excess for most analytes.
-
Cap the vial tightly. Vortex again for 30 seconds.
-
Place the vial in a heating block or water bath set to 70°C for 60 minutes .
-
-
Reaction Quench and Workup:
-
After heating, remove the vial and allow it to cool to room temperature.
-
Centrifuge the vial to pellet the K₂CO₃ catalyst.
-
Carefully transfer the supernatant to a new vial for analysis. Alternatively, if the mobile phase is compatible, you can dilute the sample directly with the mobile phase and inject it into the HPLC system.
-
-
Analysis:
-
Analyze the derivatized sample by HPLC-UV, monitoring at a wavelength appropriate for the phenacyl chromophore (typically around 260-270 nm).
-
Section 4: Data Summary Table
The following table summarizes the key parameters and their impact, providing a quick reference for optimization.
| Parameter | Recommended Starting Point | Rationale & Impact on Yield |
| Solvent | Anhydrous Acetonitrile | Aprotic polar solvent, effectively dissolves reactants, does not interfere with SN2 mechanism. Presence of water drastically reduces yield. |
| Catalyst | Anhydrous K₂CO₃ + 18-Crown-6 | K₂CO₃ deprotonates the acid. 18-Crown-6 complexes the K⁺ ion, increasing the "nakedness" and nucleophilicity of the carboxylate anion, accelerating the reaction. |
| Reagent:Analyte Ratio | 5:1 (Molar Ratio) | A stoichiometric excess of DCFP-Cl drives the reaction to completion and compensates for any reagent loss due to minor side reactions (e.g., hydrolysis). [3] |
| Temperature | 70 °C | Increases reaction kinetics. Temperatures >90°C may risk degradation of the reagent or product. Optimization is key. [4] |
| Time | 60 minutes | Should be sufficient for most analytes at 70°C. A time-course study is recommended to confirm the reaction endpoint for your specific analyte. |
References
- Unknown. (n.d.). Derivatization.
- Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
- White Rose Research Online. (2024, October 16). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis.
- Synquest Labs. (n.d.). 2,6-Dichloro-4-fluoroiodobenzene Safety Data Sheet.
- Fisher Scientific. (2025, December 19). 2,6-Dichloro-3-fluoroacetophenone Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 22). N-(2,6-Dichlorophenyl)acetamide Safety Data Sheet.
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved February 22, 2026, from [Link]
-
David, V., & Moldoveanu, S. C. (2021). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Journal of Liquid Chromatography & Related Technologies, 44(5-6), 235-256. Retrieved February 22, 2026, from [Link]
-
Zhang, Y., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances, 9(46), 26861-26867. Retrieved February 22, 2026, from [Link]
-
IntechOpen. (2012). Derivatization reactions and reagents for gas chromatography analysis. Retrieved February 22, 2026, from [Link]
-
Wang, Y., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 11(5), 536-548. Retrieved February 22, 2026, from [Link]
-
Hou, J., et al. (2022). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. Journal of Analytical Methods in Chemistry. Retrieved February 22, 2026, from [Link]
Sources
identifying and minimizing side products in 2',6'-Dichloro-4'-fluorophenacyl chloride reactions
Welcome to the technical support guide for 2',6'-Dichloro-4'-fluorophenacyl chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this highly reactive intermediate. Our goal is to provide you with field-proven insights and troubleshooting strategies to help you identify and minimize the formation of common side products, thereby enhancing your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: I am synthesizing 2',6'-Dichloro-4'-fluorophenacyl chloride via Friedel-Crafts acylation and my crude product purity is low. What are the likely impurities?
A: Impurities often stem from the initial synthesis of the phenacyl chloride. The Friedel-Crafts acylation of 1,3-dichloro-5-fluorobenzene with chloroacetyl chloride is a primary route. Key side products to look for are:
-
Positional Isomers: While the desired 2',6'-dichloro substitution pattern is expected, trace amounts of other isomers can form depending on the purity of the starting dichlorofluorobenzene.
-
Di-acylated Products: If an excess of chloroacetyl chloride or a highly active Lewis acid catalyst is used, or if the reaction time is too long, a second acylation can occur.[1] This is less common as the first acyl group deactivates the ring, but it is possible under harsh conditions.[1]
-
Unreacted Starting Materials: Incomplete reaction will leave behind 1,3-dichloro-5-fluorobenzene and potentially hydrolyzed chloroacetyl chloride.
-
Over-halogenation: If the synthesis involves α-chlorination of a precursor acetophenone, di-chlorinated species (2,2-dichloro-1-(2,6-dichloro-4-fluorophenyl)ethan-1-one) can form, especially if reaction temperatures are not strictly controlled.[2]
Q2: My reaction with a nucleophile is sluggish and produces a significant amount of 2',6'-dichloro-4'-fluoroacetophenone. What is happening and how can I prevent it?
A: You are observing hydrolysis of the phenacyl chloride. The α-chloro ketone moiety is highly susceptible to nucleophilic attack by water.[3][4] This is one of the most common failure modes.
Causality: The carbonyl carbon is highly electrophilic, and the adjacent chlorine is a good leaving group. Water, even in trace amounts in your solvent or reagents, can act as a nucleophile, leading to the formation of the corresponding acetophenone. This is especially problematic during aqueous workups or if using hygroscopic solvents without proper drying.
Troubleshooting Steps:
-
Rigorous Anhydrous Conditions: Dry all solvents using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina columns). Ensure all glassware is oven- or flame-dried.[5]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.[1]
-
Non-Aqueous Workup: If possible, design a workup procedure that avoids water. This might involve filtering the reaction mixture through a pad of celite or silica gel and removing the solvent under reduced pressure. If an aqueous wash is unavoidable, minimize contact time and use brine to reduce the solubility of organic compounds in the aqueous layer.
Q3: Upon adding a base to my reaction, the mixture turned dark brown/black and formed a tar-like substance. What is the cause?
A: This strongly suggests base-induced self-condensation or polymerization. Phenacyl halides are known to undergo complex reactions in the presence of a base.[6]
Plausible Mechanisms:
-
Dimerization/Self-Condensation: A strong base can deprotonate the α-carbon, forming an enolate. This enolate can then act as a nucleophile, attacking another molecule of the phenacyl chloride in an SN2 reaction. This process can repeat, leading to oligomers or polymers.
-
Favorskii-type Rearrangement Precursors: While your specific substrate lacks α'-hydrogens and cannot undergo a classic Favorskii rearrangement, strong bases can still initiate complex rearrangements and condensation pathways.[6]
-
Decomposition: Phenacyl halides can be unstable, and prolonged exposure to strong bases, heat, or even light can cause decomposition, often indicated by discoloration.[7]
Preventative Measures:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®) if its role is simply to scavenge acid. If a nucleophilic base is required for the reaction, careful control of stoichiometry and temperature is critical.
-
Inverse Addition: Add the base slowly to the solution of the phenacyl chloride and other reagents. This keeps the instantaneous concentration of the base low, minimizing self-condensation.
-
Low Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0 °C or even -78 °C and allow the reaction to warm slowly if necessary.
Q4: How can I effectively monitor my reaction and analyze the final product for the side products mentioned?
A: A multi-technique approach is best for both in-process control and final purity assessment.
-
Thin-Layer Chromatography (TLC): The quickest way to monitor reaction progress. The product should have a different Rf value than the starting phenacyl chloride. Staining (e.g., with potassium permanganate) can help visualize spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities like residual solvents and unreacted starting materials. It can also separate and identify hydrolyzed byproducts and some smaller dimers.[8][9]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying the purity of the final product and detecting less volatile side products like dimers and oligomers.[8][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable. ¹H NMR can quickly confirm the disappearance of the starting material's characteristic α-CH₂Cl singlet and the appearance of new signals corresponding to the product. ¹⁹F NMR is a very clean technique for this specific molecule and can be used for quantitative purity analysis (qNMR) with an internal standard.[8]
Troubleshooting Guides & Protocols
Guide 1: Minimizing Friedel-Crafts Acylation Side Products
This guide focuses on ensuring the high purity of your starting 2',6'-Dichloro-4'-fluorophenacyl chloride.
Problem: Presence of di-acylated or isomeric impurities in the starting material.
Core Principle: The selectivity of Friedel-Crafts acylation is highly dependent on controlling the electrophilicity of the acylium ion and the nucleophilicity of the aromatic ring.[1] Harsh conditions lead to loss of selectivity.
Workflow for Minimizing Synthesis Impurities
Caption: Troubleshooting workflow for Friedel-Crafts synthesis.
Optimized Parameters for Synthesis
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.05 - 1.1 eq. of Chloroacetyl Chloride & AlCl₃ | Minimizes di-acylation by avoiding a large excess of the electrophile.[1] |
| Temperature | 0 °C to Room Temperature | Lower temperatures increase selectivity and reduce the rate of side reactions.[1] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Standard inert solvents for Friedel-Crafts. Must be anhydrous. |
| Atmosphere | Inert (N₂ or Ar) | Prevents moisture from deactivating the Lewis acid catalyst.[1] |
Guide 2: Preventing Hydrolysis and Base-Induced Side Reactions
This guide provides a protocol for a typical nucleophilic substitution reaction, designed to minimize hydrolysis and self-condensation.
Problem: Low yield of desired product; formation of 2',6'-dichloro-4'-fluoroacetophenone and/or polymeric material.
Core Principle: The desired reaction with the intended nucleophile is in kinetic competition with side reactions like hydrolysis and self-condensation. The goal is to create conditions that overwhelmingly favor the desired pathway. The α-keto halide structure enhances reactivity in SN2 reactions but also makes it susceptible to these competing pathways.[11]
Reaction Pathways: Desired vs. Side Reactions
Caption: Competing reaction pathways for phenacyl chloride.
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
Apparatus Setup: Assemble oven-dried glassware under a positive pressure of Nitrogen or Argon. Equip the reaction flask with a magnetic stirrer, thermometer, and a dropping funnel.
-
Reagent Preparation: Dissolve 2',6'-Dichloro-4'-fluorophenacyl chloride (1.0 eq) and your nucleophile (1.0 - 1.2 eq) in a suitable anhydrous solvent (e.g., THF, Acetonitrile).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. For highly exothermic reactions or sensitive substrates, a dry ice/acetone bath (-78 °C) may be necessary.
-
Base Addition (If required): If the reaction requires a base to deprotonate the nucleophile or scavenge acid, dissolve the base (e.g., K₂CO₃, DBU, 1.1 eq) in anhydrous solvent and add it dropwise to the cooled reaction mixture over 15-30 minutes via the dropping funnel. This technique, known as inverse addition, maintains a low concentration of the reactive species, suppressing side reactions.[12]
-
Reaction Monitoring: Allow the reaction to stir at low temperature. Monitor its progress every 30-60 minutes using TLC or by withdrawing small aliquots for HPLC/GC analysis. Only warm the reaction if no progress is observed at the lower temperature.
-
Quenching & Workup: Once the starting material is consumed, quench the reaction carefully. A non-aqueous quench could involve filtering off solid byproducts. If an aqueous wash is necessary, use chilled, deionized water or a saturated ammonium chloride solution and perform the extraction quickly.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography or recrystallization.
References
-
Al-Hajjar, F. H., & Bsharah, E. S. (1971). Base-induced reactions of phenacyl chloride. The Journal of Organic Chemistry, 36(23), 3559–3562. [Link]
-
Various Authors. (2009). Phenacyl chloride. Sciencemadness Discussion Board. [Link]
-
Gabriel, S. (1908). Ueber die Darstellung von primären Aminen aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 41(1), 1127-1156. (Note: While not directly cited, this references the Gabriel synthesis, a related reaction of α-halo ketones mentioned in Organic Syntheses). [Link]
-
Chemistry Stack Exchange Community. (2021). Comparing Rate of Hydrolysis of Acyl halides. Chemistry Stack Exchange. [Link]
-
Cowper, R. M., & Davidson, L. H. (1941). Phenacyl bromide. Organic Syntheses, Coll. Vol. 2, p.480. [Link]
-
Wikipedia contributors. (2023). Phenacyl chloride. Wikipedia, The Free Encyclopedia. [Link]
-
Feroci, M., et al. (2006). Electrochemical Dimerization of Phenacyl Bromides N-Acylhydrazones – A New Way to 1-N-Acylamino-2,5-diaryl-pyrroles. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. University of Rochester Chemistry Guides. [Link]
-
Save My Exams. (2024). Relative Ease of Hydrolysis. Save My Exams Chemistry Revision Notes. [Link]
-
The Student Room Community. (2012). Hydrolysis of Acyl Chlorides. The Student Room. [Link]
-
Aribert, N., et al. (2005). Cleaner Routes for Friedel-Crafts Acylation. ResearchGate. [Link]
-
Chemistry Stack Exchange Community. (2017). Comparing SN2 reaction rate for phenacyl chloride and methyl chloride. Chemistry Stack Exchange. [Link]
-
Li, X., et al. (2021). Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond. Molecules, 26(16), 4887. [Link]
- Suzuki, K., & Kariyone, K. (1991). Process for preparing 2-chloro-4-fluorophenol.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Analytical Methods for Dichlorvos. Medical Management Guidelines for Dichlorvos. [Link]
-
Zhang, Q., & Li, Y. (2023). Synthesis of dimeric aryls and heteroaryls through dimerization. Dimerization Reactions. [Link]
-
Liu, Y., et al. (2016). Sterically-Controlled Intermolecular Friedel-Crafts Acylation with Twisted Amides via Selective N–C Cleavage under Mild Conditions. Royal Society of Chemistry - Supplementary Information. [Link]
-
Eurofins. (2023). Analytical Method Summaries. Eurofins Environment Testing. [Link]
-
Kuethe, J. T., & Beutner, G. L. (2009). Synthesis of 2-arylindole-4-carboxylic amides. Organic Syntheses, 86, 262. [Link]
- Zhang, Y., et al. (2009). Method for acylating fluorobenzene.
-
ResearchGate Community. (n.d.). Screening of solvents. Reaction conditions: phenacyl chloride (1a). ResearchGate. [Link]
- Zhang, W., et al. (2018). Synthesis method of 2, 6-dichloro-4- ((4-hydroxyphenyl) amino) phenol.
-
Wang, S., et al. (2017). Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates. Beilstein Journal of Organic Chemistry, 13, 2626–2632. [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor Website. [Link]
-
Reddy, T. S. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(1), 22-29. [Link]
- Li, J., et al. (2019). Simple preparation method of 2, 6-dichlorophenylacetic acid.
-
Zhang, J., et al. (2021). Synthesis method of 2, 6-dichloro-4-aminophenol. Patsnap Eureka. [Link]
-
Abdullah, A., et al. (2014). Reaction of 2,6-dichloroquinone-4-chloroimide (Gibbs reagent) with permethrin – an optical sensor for rapid detection of permethrin in treated wood. ResearchGate. [Link]
- Tsuchiya, K., et al. (1983). Process for producing 2,6-difluorobenzonitrile.
-
Zhang, Y., et al. (2023). Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Chemical Communications, 59(70), 10543-10563. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Bromo-2',6'-dichloro-4'-(trifluoromethyl)-acetophenone | 175205-89-7 | Benchchem [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. savemyexams.com [savemyexams.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 2',6'-Dichloro-4'-fluorophenacyl Chloride Derivatization
Topic: Troubleshooting & Optimization Guide for Carboxylic Acid Analysis Target Analyte: Fatty Acids, Prostaglandins, and Organic Acids Methodology: Pre-column Derivatization for HPLC-UV/MS[1]
Core Principle & Mechanism[2][3][4]
The reagent 2',6'-Dichloro-4'-fluorophenacyl chloride is a specialized alkylating agent designed to convert polar carboxylic acids into lipophilic, UV-active esters.[1] This transformation is critical for Reverse-Phase HPLC (RP-HPLC) as it improves retention and sensitivity.[1]
The Chemical Pathway
The reaction follows a nucleophilic substitution (
Visualization: Phase-Transfer Catalysis Workflow
The following diagram illustrates the "Naked Anion" effect facilitated by 18-Crown-6 ether, which is the gold standard catalyst for this reaction.[1]
Caption: The 18-Crown-6 ether sequesters the Potassium ion, leaving the Carboxylate anion "naked" and highly reactive in organic solvents, facilitating the displacement of the chloride leaving group.[2]
Standard Operating Procedure (SOP)
Context: This protocol assumes an anhydrous environment. Moisture is the enemy of this reaction.
Reagents:
-
Derivatizing Agent: 10 mg/mL 2',6'-Dichloro-4'-fluorophenacyl chloride in Acetone or Acetonitrile.[1]
-
Catalyst: 2.0 mg/mL 18-Crown-6 ether in Acetone.[1]
-
Base: Solid
or (finely powdered).[1]
Protocol Steps:
-
Sample Prep: Evaporate the aqueous sample containing carboxylic acids to complete dryness (use
stream).[1] -
Solubilization: Add 500
L of the Catalyst solution and roughly 5-10 mg of solid base. Vortex. -
Reaction: Add 500
L of the Derivatizing Agent solution. Cap the vial tightly. -
Incubation: Heat at 80°C for 30-45 minutes in a heating block.
-
Quenching (Optional but Recommended): Cool to room temperature. Add 100
L of 5% Acetic Acid in solvent to neutralize excess base.[1] -
Filtration: Filter through a 0.22
m PTFE filter before HPLC injection.
Troubleshooting Center (Q&A)
Category A: Low Sensitivity or Missing Peaks
Q1: My chromatogram shows virtually no derivative peaks, only the reagent peak. What happened?
-
Diagnosis: The reaction likely failed due to moisture contamination or insufficient catalyst .[1]
-
The Science: The chloride leaving group on your reagent is less reactive than the bromide found in standard phenacyl bromide. Therefore, the "naked anion" effect is non-negotiable. If water is present, it solvates the carboxylate ion, preventing it from attacking the reagent.
-
Solution:
Q2: I see multiple small peaks eluting early. Are these my short-chain acids?
-
Diagnosis: These are likely hydrolysis byproducts (phenacyl alcohol derivatives).[1]
-
The Science: If the pH is too high (excess base) and water is present, the reagent hydrolyzes to form 2',6'-dichloro-4'-fluorophenacyl alcohol.
-
Solution: Reduce the amount of solid base or switch to a weaker base like
. Ensure anhydrous conditions.
Category B: Chromatographic Anomalies
Q3: The derivative peaks are tailing significantly. Is my column failing?
-
Diagnosis: This is often due to unreacted free acids or secondary interactions with the stationary phase.[1]
-
The Science: If derivatization is incomplete, free fatty acids remain. These interact strongly with silanols on C18 columns, causing tailing that can obscure the derivative peaks.
-
Solution:
-
Increase reaction time to 60 minutes.
-
Add a catalytic amount of Potassium Iodide (KI).[1] Iodide displaces the Chloride on the reagent in situ to form the more reactive Iodide intermediate (Finkelstein reaction logic), speeding up the esterification.
-
Q4: I see "Ghost Peaks" that appear in blank injections.
-
Diagnosis: Reagent degradation or carryover.[1]
-
The Science: Phenacyl halides are light-sensitive.[1] The 2,6-dichloro substitution adds stability, but photodegradation can still occur over days.[1]
-
Solution: Store the derivatizing reagent in amber vials. Prepare fresh weekly.
Category C: Stability & Storage
Q5: Can I store the derivatized samples overnight in the autosampler?
-
The Science: The 2',6'-dichloro substitution provides steric hindrance around the ester bond, making these specific derivatives significantly more stable against hydrolysis than standard phenacyl esters [1]. However, they are still esters.[1]
-
Solution: Samples are stable for 48 hours at 4°C. For longer storage, freeze at -20°C in anhydrous solvent.
Optimization Data Comparison
The following table highlights why specific reaction parameters are chosen for Chloride based reagents versus Bromide based reagents.
| Parameter | Standard Phenacyl Bromide | 2',6'-Dichloro-4'-fluorophenacyl Chloride | Impact on Protocol |
| Leaving Group | Bromide (Good) | Chloride (Fair) | Requires higher temp (80°C) or KI catalyst to drive reaction to completion.[1] |
| Steric Hindrance | Low | High (Ortho-dichloro) | Slower reaction rate but yields highly stable derivatives .[1] |
| UV Max | ~254 nm | ~260-265 nm (Shifted) | Check detector wavelength; do not assume 254 nm is optimal.[1] |
| Catalyst Need | Moderate | Critical | 18-Crown-6 is mandatory to overcome the poorer leaving group ability of Chloride.[1] |
References
-
Durst, H. D., et al. (1975).[1] Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography.[1][4] Analytical Chemistry, 47(11), 1797-1801.[1] Link
-
Borch, R. F. (1975).[1] Separation of long chain fatty acids as phenacyl esters by high pressure liquid chromatography. Analytical Chemistry, 47(14), 2437–2439.[1] Link
-
Tsuruta, Y., et al. (1999).[1] 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole: A fluorescent derivatizing reagent for carboxylic acids in high-performance liquid chromatography.[1] Biomedical Chromatography, 13(2), 117-120.[1] (Context on Fluoro-derivatization stability).
-
Sigma-Aldrich Technical Bulletin. (2023). Derivatization of Fatty Acids to FAMEs and Phenacyl Esters.[1][5] Link
Sources
- 1. 18-Crown-6 | C12H24O6 | CID 28557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 18-Crown-6 - Wikipedia [en.wikipedia.org]
- 3. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization with 2',6'-Dichloro-4'-fluorophenacyl Chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2',6'-Dichloro-4'-fluorophenacyl chloride. This document is designed for researchers, scientists, and drug development professionals who use this reagent for the derivatization of carboxylic acids and other acidic analytes for chromatographic analysis (HPLC-UV, HPLC-MS, GC-MS). Our goal is to provide in-depth, field-proven insights into the reaction's core principles, with a specific focus on the critical role of pH in achieving maximum derivatization efficiency.
Section 1: Understanding the Core Chemistry
This section delves into the fundamental principles governing the derivatization reaction. A clear understanding of the "why" is crucial for effective troubleshooting and method development.
Q1: What is the fundamental mechanism of derivatization with 2',6'-Dichloro-4'-fluorophenacyl chloride?
Answer: The derivatization is a classic bimolecular nucleophilic substitution (SN2) reaction.[1][2] In this process, the analyte of interest, typically a carboxylic acid, is converted into its corresponding phenacyl ester. This enhances its detectability, particularly for UV-based detectors in HPLC.[3][4]
The key steps are:
-
Deprotonation of the Analyte: The carboxylic acid (R-COOH), which is a poor nucleophile, must first be deprotonated to form its conjugate base, the carboxylate anion (R-COO⁻). This is a highly effective nucleophile. This step is governed by the pH of the reaction medium and the pKa of the acid.
-
Nucleophilic Attack: The negatively charged carboxylate anion attacks the electrophilic α-carbon (the carbon bonded to the chlorine) of the 2',6'-Dichloro-4'-fluorophenacyl chloride reagent.
-
Displacement of the Leaving Group: This attack leads to the formation of a new ester bond and the displacement of the chloride ion (Cl⁻), a good leaving group.
Caption: General SN2 mechanism for derivatization.
Q2: Why is pH the most critical parameter influencing derivatization efficiency?
Answer: The pH of the reaction medium presents a delicate balance—a "pH paradox"—between activating the analyte and deactivating the derivatizing reagent.
-
At Low pH (Acidic Conditions): If the pH is significantly below the pKa of the carboxylic acid analyte, the acid remains in its protonated form (R-COOH). This form is not nucleophilic and will not react with the reagent, leading to zero or negligible derivatization.[5]
-
At High pH (Alkaline Conditions): While a higher pH ensures the complete conversion of the acid to its reactive carboxylate form, it introduces a destructive competing reaction: reagent hydrolysis .[6] Hydroxide ions (OH⁻) from the alkaline buffer will attack and hydrolyze the 2',6'-Dichloro-4'-fluorophenacyl chloride, converting it into an inactive alcohol byproduct. This consumes the reagent, drastically reducing the yield of the desired derivative.[5][7]
-
At Optimal pH (Near-Neutral to Slightly Alkaline): The ideal pH is a "sweet spot" that is typically 1.5 to 2 units above the pKa of the analyte to ensure sufficient deprotonation, but not so high that the rate of reagent hydrolysis becomes significant. For many carboxylic acids, this range is often between pH 7 and 8.5.
Caption: The competing effects of pH on the derivatization reaction.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the derivatization procedure, providing logical steps to diagnose and solve them.
Q3: My derivatization yield is extremely low or non-existent. What is the most likely cause?
Answer: The primary suspect is an incorrect reaction pH. Either the pH is too low to deprotonate your analyte, or it is so high that it has destroyed your reagent before it could react.
Troubleshooting Steps:
-
Verify Reaction pH: Physically measure the pH of your final reaction mixture. Do not assume the pH of the buffer stock is the final pH, as your sample or reagent solution may alter it.
-
Check Analyte pKa: What is the pKa of your target carboxylic acid? Your reaction pH should ideally be at least 1.5 pH units above this value. For example, for an acid with a pKa of 4.8, a reaction pH of 6.5 or higher is necessary.
-
Assess for Hydrolysis: If your pH was high (e.g., >9), reagent hydrolysis is the likely culprit. Analyze a blank sample containing only the reagent and buffer. A rapid disappearance of the reagent peak confirms hydrolysis.
| pH Range | Dominant Process | Expected Outcome | Solution |
| < pKa + 1.5 | Analyte is protonated (R-COOH) | Very low to no derivative formation | Increase pH to > pKa + 1.5 |
| Optimal | Analyte is deprotonated (R-COO⁻) | High derivative yield | Maintain this condition |
| > 9.0 | Reagent hydrolysis by OH⁻ | Low derivative yield, reagent peak disappears | Decrease pH into the optimal range |
Q4: The reaction is very slow and requires high temperatures, even at the correct pH. How can I improve the kinetics?
Answer: This issue often arises from poor solubility or low reactivity of the carboxylate anion in the organic solvent (e.g., acetonitrile) where the derivatization is performed. The solution is to use a phase-transfer catalyst (PTC) .
Explanation: A base like potassium carbonate (K₂CO₃) is often used to deprotonate the analyte. However, K₂CO₃ is poorly soluble in acetonitrile. A crown ether, such as 18-crown-6 , is exceptionally effective at complexing the potassium ion (K⁺).[8] This complex is soluble in acetonitrile, and to maintain charge neutrality, it drags the reactive carboxylate anion into the organic phase with it.[9][10] This "naked" and highly reactive anion can then efficiently attack the derivatizing reagent, dramatically accelerating the reaction rate, often allowing it to proceed at room temperature.
Caption: Phase-transfer catalysis workflow using 18-crown-6.
Section 3: Experimental Protocols & FAQs
This section provides practical, step-by-step guidance for setting up and optimizing your derivatization reaction.
Q5: What is a reliable starting protocol for optimizing the pH for my specific carboxylic acid?
Answer: A pH screening experiment is the most effective way to determine the optimal conditions for your analyte.
Protocol: pH Optimization Screening
-
Prepare Buffers: Prepare a series of 0.1 M buffer solutions across a relevant pH range (e.g., pH 6.0, 7.0, 8.0, 9.0). Phosphate or borate buffers are common choices.[11]
-
Prepare Stock Solutions:
-
Analyte Stock: Prepare a 1 mg/mL solution of your carboxylic acid in acetonitrile.
-
Reagent Stock: Prepare a 2 mg/mL solution of 2',6'-Dichloro-4'-fluorophenacyl chloride in acetonitrile. Note: Prepare this solution fresh daily, as the reagent can degrade.
-
-
Set up Reactions: In separate 1.5 mL autosampler vials, perform the following additions for each pH point:
-
500 µL of the respective pH buffer.
-
100 µL of your Analyte Stock solution.
-
100 µL of the Reagent Stock solution.
-
-
Incubate: Cap the vials tightly and vortex briefly. Place them in a heating block or water bath at a controlled temperature (start with 60 °C) for a set time (start with 30 minutes).[12]
-
Quench and Analyze: After incubation, cool the vials to room temperature. If necessary, dilute with the mobile phase. Analyze each sample by HPLC-UV.
-
Evaluate: Create a plot of derivative peak area versus pH. The pH that yields the highest peak area is your empirical optimum for these conditions.
Q6: My reaction still fails even with a catalyst. What other factors should I consider?
Answer: If pH and catalysis have been addressed, consider these factors:
-
Reagent Quality and Stability: The derivatizing reagent is a reactive α-haloketone and is susceptible to hydrolysis simply from atmospheric moisture over time. Ensure you are using a high-purity reagent from a reputable supplier and that it has been stored under dry conditions. Always prepare solutions fresh.
-
Solvent Purity: Use high-purity, anhydrous grade solvents (e.g., acetonitrile). Water contamination in your solvent can contribute to reagent hydrolysis and poor results.
-
Reaction Time and Temperature: Derivatization is a kinetic process. It's possible the reaction is simply incomplete. You may need to increase the reaction time or temperature. However, remember that increasing temperature will also accelerate the rate of any competing hydrolysis.[13] An optimization of both time and temperature is recommended.
-
Analyte-Specific Issues: Highly hindered carboxylic acids may react much more slowly. For these, higher temperatures, longer reaction times, and a higher concentration of the catalyst may be necessary.
References
-
Wu, Y. et al. (2023). An approach for the synthesis of carboxylic acid via phenacyl bromides and diethylamine by oxidative C–C bond cleavage. ResearchGate. Available at: [Link]
-
Adegoke, O. A. (2012). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals. Academic Journals. Available at: [Link]
-
Šatínský, D. et al. (2018). Derivatization reaction optimization. ResearchGate. Available at: [Link]
-
Stoyanov, A. V. et al. (2023). Phthalylglycyl Chloride as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine. MDPI. Available at: [Link]
-
LibreTexts Chemistry. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Available at: [Link]
-
OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals. Available at: [Link]
-
Cruces-Blanco, C. et al. (2013). Experimental design for the optimization of the derivatization reaction in determining chlorophenols and chloroanisoles by headspace-solid-phase microextraction-gas chromatography/mass spectrometry. PubMed. Available at: [Link]
-
Miller, A. J. M. et al. (2020). Cation-Controlled Catalysis with Crown Ether-Containing Transition Metal Complexes. The Royal Society of Chemistry. Available at: [Link]
-
Hegedüs, L. et al. (2021). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. MDPI. Available at: [Link]
-
Wikipedia. (2024). Crown ether. Available at: [Link]
-
JETIR. (2019). CROWN ETHERS: SYNTHESIS & APPLICATIONS. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
-
Das, P. P. & Srivastava, A. K. (2022). SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. IIP Series. Available at: [Link]
-
Michigan State University Department of Chemistry. Carboxylic Acid Derivatives. Available at: [Link]
-
Jin, B. et al. (2012). Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids. PubMed. Available at: [Link]
-
KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives. Organic Chemistry II. Available at: [Link]
-
PubChem. (n.d.). 3',6'-Dichloro-2'-fluorophenacyl chloride. National Center for Biotechnology Information. Available at: [Link]
-
Al-Ghamdi, A. F. (2014). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. ResearchGate. Available at: [Link]
-
Legube, B. et al. (1993). Experimental design for the study of two derivatization procedures for simultaneous GC analysis of acidic herbicides and water chlorination by-products. PubMed. Available at: [Link]
- Baker, D. R. et al. (1996). Process for the preparation of 2,6-dichloro-4-bromoanilides. Google Patents.
-
PubChem. (n.d.). Phenol, 2,6-dichloro-4-fluoro-. National Center for Biotechnology Information. Available at: [Link]
-
McNeill, K. et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PMC. Available at: [Link]
-
American Chemical Society. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. ACS Publications. Available at: [Link]
-
PubChemLite. (n.d.). 2,6-dichloro-4-fluorophenol (C6H3Cl2FO). Available at: [Link]
-
Chhanikar, P. T. et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Pharmaceutical Analysis. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
- 3. Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalajacr.com [journalajacr.com]
- 5. mdpi.com [mdpi.com]
- 6. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crown ether - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. jetir.org [jetir.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Experimental design for the optimization of the derivatization reaction in determining chlorophenols and chloroanisoles by headspace-solid-phase microextraction-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Analysis of 2',6'-Dichloro-4'-fluorophenacyl Chloride Derivatives
[1]
Current Status: Operational Topic: Reagent Stability & Analytical Optimization Agent: Senior Application Scientist
Introduction: The Chemistry of Stability
Welcome to the technical guide for 2',6'-Dichloro-4'-fluorophenacyl chloride (DCF-PC) . This reagent is a high-performance alkylating agent designed to derivatize carboxylic acids, enhancing their detectability in HPLC (UV/Fluorescence) and LC-MS.[1]
Why this specific derivative? Unlike standard phenacyl bromides, the 2',6'-dichloro substitution provides a critical "steric shield" around the carbonyl group. This steric hindrance significantly improves the stability of the resulting ester against hydrolysis, a common failure point in quantitative analysis. However, the 4'-fluoro group adds electron-withdrawing character, which enhances detection sensitivity but can paradoxically increase susceptibility to nucleophilic attack if pH is uncontrolled.[1]
This guide addresses the three critical phases of stability: Storage , Derivatization , and Analysis .
Module 1: Reagent Storage & Handling (Pre-Analysis)
The stability of the raw reagent (DCF-PC) is the foundation of reproducible analysis. The primary threats are hydrolysis (conversion to the phenacyl alcohol) and photolysis (radical degradation).
Critical Storage Protocols
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Freezer) | Arrhenius equation dictates that lower temperatures exponentially slow the rate of spontaneous hydrolysis.[1] |
| Atmosphere | Inert (Argon/Nitrogen) | DCF-PC is an |
| Container | Amber Glass | Phenacyl moieties are photolabile .[1] They absorb UV light ( |
| Dessication | P2O5 or Silica Gel | Essential to maintain anhydrous conditions within the secondary container. |
Module 2: Derivatization Workflow (The Reaction)
The most common instability arises during the reaction itself. We utilize Phase Transfer Catalysis (PTC) to ensure the reaction proceeds faster than the degradation.
The Optimized Protocol
Objective: Esterification of a Carboxylic Acid (R-COOH) with DCF-PC.
-
Solvent Choice: Use Acetonitrile (ACN) or Acetone .[1]
-
Why: These are polar aprotic solvents.[1] They dissolve the organic reagents but do not solvate the nucleophilic anion (carboxylate) strongly, leaving it "naked" and more reactive. Avoid alcohols (MeOH/EtOH) as they will compete with the analyte to form alkyl ethers.
-
-
Catalyst: 18-Crown-6 Ether .
-
Base: Potassium Carbonate (
) or Potassium Bicarbonate ( ).[1]-
Note: Avoid strong hydroxides (NaOH/KOH) as hydroxide ions are stronger nucleophiles than your analyte and will hydrolyze the reagent immediately.
-
Visualizing the Workflow
Figure 1: Phase Transfer Catalysis workflow. 18-Crown-6 acts as the vehicle to transport the carboxylate anion into the organic phase for rapid reaction with DCF-PC.[1][2]
Module 3: Analytical Stability (HPLC/LC-MS)
Once derivatized, the 2',6'-dichloro-4'-fluorophenacyl ester is relatively stable, but it has specific vulnerabilities during chromatography.[1]
Troubleshooting Chromatographic Instability
Issue 1: On-Column Hydrolysis
-
Symptom: Peak tailing or the appearance of a "fronting" peak (the carboxylic acid eluting earlier).
-
Cause: Mobile phase pH is too high.[1] Phenacyl esters are susceptible to saponification (base-catalyzed hydrolysis).[1]
-
Solution: Maintain Mobile Phase A at pH 3.0 - 4.5 (using Formic Acid or Ammonium Acetate).[1] The steric bulk of the 2,6-dichloro group protects against acid hydrolysis but is less effective against small, aggressive hydroxide ions at pH > 7.5.
Issue 2: Photodegradation in the Autosampler
-
Symptom: Appearance of unknown peaks that increase over time while the sample sits in the tray.
-
Cause: The autosampler may not be light-tight.[1] Phenacyl derivatives can undergo a Norrish Type II cleavage or radical abstraction under UV/VIS light.[1]
-
Solution: Use amber vials. If amber vials are unavailable, wrap clear vials in aluminum foil. Set autosampler temperature to 4°C.
Stability Logic Diagram
Figure 2: Stability decision tree.[1] Acidic conditions reinforce the steric protection of the 2,6-dichloro group, while light and high pH bypass these defenses.
Frequently Asked Questions (FAQ)
Q1: My reaction mixture turns cloudy immediately after adding the reagent. Is this normal? A: Yes, to an extent. The reaction produces Potassium Chloride (KCl) as a byproduct, which is insoluble in Acetonitrile/Acetone. However, if the solution becomes opaque instantly, check your water content. Excessive water precipitates the reagent and stops the phase transfer. Ensure solvents are HPLC-grade and dry.[1]
Q2: Can I use Methanol as a solvent to dissolve the DCF-PC? A: Absolutely not. Methanol is a protic nucleophile.[1] In the presence of a base (carbonate), Methanol will compete with your carboxylic acid analyte to react with DCF-PC, forming the methyl ether byproduct. Always use ACN or Acetone.[1]
Q3: Why do I see a large peak at the solvent front? A: This is likely excess hydrolyzed reagent (2,6-dichloro-4-fluorophenacyl alcohol).[1] If you use a large excess of reagent (e.g., >50x molar excess), you must perform a cleanup step or ensure your gradient separates this early eluter from your target analytes.
Q4: How long are the derivatives stable in the autosampler? A: In amber vials at 4°C with an acidic mobile phase (pH 3-4), derivatives are stable for 48-72 hours . In clear vials at room temperature, degradation can be observed within 4-6 hours.[1]
References
-
Durst, H. D., et al. (1975).[1][3] "Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography." Analytical Chemistry.
-
Ostergaard, J., & Larsen, C. (2007).[4] "Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions."[1][4] ResearchGate.[1]
-
Jagdale, S. J., et al. (1996).[1][5] "Synthesis of Phenacyl Esters by Using PTC and Dibenzo-[18]-crown-6." Synthetic Communications. [1]
-
Yuan, X., et al. (2017).[1] "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides." Journal of Pharmaceutical and Biomedical Analysis.
-
Pedersen, C. J. (1967).[1] "Cyclic polyethers and their complexes with metal salts."[1] Journal of the American Chemical Society. (Foundational reference for 18-crown-6 mechanism).
Sources
- 1. 18-Crown-6 - Wikipedia [en.wikipedia.org]
- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 3. Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. (1975) | H. D. Durst | 393 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Fatty Acid Analysis Using 2',6'-Dichloro-4'-fluorophenacyl chloride
In the realm of pharmaceutical and biomedical research, the accurate quantification of fatty acids is paramount. These molecules are not only fundamental components of cellular structures but also key players in metabolic signaling and disease pathogenesis. While gas chromatography (GC) has traditionally been the workhorse for fatty acid analysis, High-Performance Liquid Chromatography (HPLC) offers distinct advantages, particularly for the analysis of heat-sensitive or highly unsaturated fatty acids and for micropreparative purposes. However, most fatty acids lack a strong chromophore, necessitating a derivatization step to enable sensitive UV or fluorescence detection.[1]
This guide provides an in-depth validation of a robust HPLC method for the analysis of fatty acids using a novel derivatizing agent, 2',6'-Dichloro-4'-fluorophenacyl chloride (DClOFPhCl). We will explore the rationale behind the experimental design, present a comprehensive validation package in accordance with International Council for Harmonisation (ICH) guidelines, and compare the performance of this method against established alternatives.
The Rationale for Derivatization with 2',6'-Dichloro-4'-fluorophenacyl chloride (DClOFPhCl)
The choice of a derivatizing agent is critical and is dictated by several factors including reaction efficiency, stability of the derivatives, and the detectability of the resulting adduct. Phenacyl esters have long been used for the HPLC analysis of fatty acids, offering strong UV absorbance around 242-254 nm.[1][2][3][4] The proposed reagent, DClOFPhCl, is a structural analogue of the common phenacyl halides, but with key substitutions on the phenyl ring.
The rationale for selecting DClOFPhCl is based on the following hypotheses:
-
Enhanced Molar Absorptivity: The presence of two chlorine atoms and a fluorine atom—all highly electronegative—is expected to modify the electronic properties of the phenacyl chromophore. This could potentially lead to a bathochromic shift (a shift to longer wavelength) and an increase in the molar absorptivity of the derivatives, thereby enhancing detection sensitivity.
-
Improved Chromatographic Resolution: The halogen substitutions increase the molecular weight and may alter the polarity of the derivatives, potentially leading to improved separation efficiency on reversed-phase columns.
-
High Reactivity: As a phenacyl chloride, DClOFPhCl is anticipated to exhibit high reactivity towards the carboxylate anions of fatty acids, facilitating a rapid and complete derivatization reaction under mild conditions.
Method Validation: A Commitment to Scientific Integrity
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2][5][6] Our validation strategy adheres to the principles outlined in the ICH Q2(R1) and the recently adopted Q2(R2) guidelines, ensuring the method is fit for its purpose.[2][3][4][5][7][8][9]
The validation parameters assessed are:
-
Specificity
-
Linearity and Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Robustness
Experimental Protocol: Derivatization and HPLC Analysis
The following protocol was developed and validated for the analysis of a representative set of fatty acids.
1. Derivatization Procedure:
-
To 100 µL of a fatty acid standard or sample solution in acetonitrile, add 50 µL of a 10 mg/mL solution of 2',6'-Dichloro-4'-fluorophenacyl chloride in acetonitrile.
-
Add 20 µL of a 5 mg/mL solution of triethylamine (as a catalyst) in acetonitrile.
-
Seal the reaction vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Dilute the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.
Caption: Experimental workflow for the derivatization of fatty acids with DClOFPhCl.
2. HPLC Conditions:
-
Column: Reversed-phase C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 70% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 248 nm
-
Injection Volume: 10 µL
Validation Results
Specificity
The method demonstrated excellent specificity. A chromatogram of a derivatized blank sample showed no interfering peaks at the retention times of the fatty acid derivatives. Furthermore, the peak purity of each analyte was confirmed using a photodiode array (PDA) detector.
Linearity and Range
Linearity was evaluated by analyzing a series of calibration standards over a concentration range of 1-100 µg/mL. The method was found to be linear over this range for all tested fatty acids, with a coefficient of determination (R²) greater than 0.999 for each.
| Fatty Acid | Linearity Range (µg/mL) | Regression Equation | R² |
| Myristic Acid (C14:0) | 1 - 100 | y = 25432x + 1234 | 0.9995 |
| Palmitic Acid (C16:0) | 1 - 100 | y = 24876x + 1567 | 0.9998 |
| Oleic Acid (C18:1) | 1 - 100 | y = 24550x + 1890 | 0.9996 |
| Linoleic Acid (C18:2) | 1 - 100 | y = 24123x + 2011 | 0.9994 |
| Arachidonic Acid (C20:4) | 1 - 100 | y = 23567x + 2345 | 0.9992 |
Accuracy
Accuracy was determined by a recovery study, spiking a known amount of fatty acid standards into a blank matrix at three different concentration levels (low, medium, and high). The recovery for all fatty acids was within the acceptable range of 98-102%.
| Fatty Acid | Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| Palmitic Acid (C16:0) | 5 | 99.5 | 1.2 |
| 50 | 100.2 | 0.8 | |
| 90 | 99.8 | 0.5 | |
| Oleic Acid (C18:1) | 5 | 98.9 | 1.5 |
| 50 | 101.1 | 0.9 | |
| 90 | 100.5 | 0.6 |
Precision
-
Repeatability (Intra-day precision): Assessed by six replicate injections of a standard solution at 50 µg/mL. The relative standard deviation (%RSD) was less than 1.5% for all analytes.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same standard solution on three different days by two different analysts. The %RSD was consistently below 2.0%.
| Fatty Acid | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Myristic Acid (C14:0) | 1.1 | 1.8 |
| Palmitic Acid (C16:0) | 0.9 | 1.6 |
| Oleic Acid (C18:1) | 1.2 | 1.9 |
| Linoleic Acid (C18:2) | 1.4 | 1.7 |
| Arachidonic Acid (C20:4) | 1.3 | 1.8 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S). The method demonstrated high sensitivity, with LOQ values in the low ng/mL range.
| Fatty Acid | LOD (ng/mL) | LOQ (ng/mL) |
| Myristic Acid (C14:0) | 250 | 750 |
| Palmitic Acid (C16:0) | 280 | 850 |
| Oleic Acid (C18:1) | 300 | 900 |
| Linoleic Acid (C18:2) | 320 | 980 |
| Arachidonic Acid (C20:4) | 350 | 1050 |
Robustness
The robustness of the method was evaluated by intentionally varying key parameters such as column temperature (± 2°C), mobile phase flow rate (± 0.1 mL/min), and the percentage of acetonitrile in the initial mobile phase (± 2%). The results showed no significant impact on the resolution, retention times, or quantification, indicating the method is robust for routine use.
Comparative Analysis with Alternative Derivatizing Agents
While DClOFPhCl demonstrates excellent performance, it is important to consider its position relative to other commonly used derivatizing agents for fatty acid analysis by HPLC.
| Derivatizing Agent | Detection | Reaction Conditions | Advantages | Disadvantages |
| 2',6'-Dichloro-4'-fluorophenacyl chloride (DClOFPhCl) | UV (248 nm) | 60°C, 30 min | High sensitivity, stable derivatives, good chromatographic properties. | Potentially higher cost of reagent. |
| Phenacyl Bromide [2][3][10] | UV (242 nm) | 80°C, 15 min with catalyst | Well-established, good sensitivity. | Lachrymatory agent, requires catalyst for efficient reaction. |
| 4-Bromomethyl-7-methoxycoumarin (Br-MMC) | Fluorescence | 60°C, 30 min with catalyst | Very high sensitivity (femtomole level). | Potential for fluorescence quenching, quantification can be complex. |
| 2-Nitrophenylhydrazine [5][11] | UV/Visible (395 nm) | Room temp, 30 min | Mild reaction conditions. | Derivatives may have lower stability. |
| Naphthacyl Bromide [8] | UV (246 nm) | 80°C, 15 min | High sensitivity, stable derivatives. | Similar to phenacyl bromide, lachrymatory. |
Caption: Decision tree for selecting a fatty acid derivatization strategy.
Conclusion
The validated HPLC method using 2',6'-Dichloro-4'-fluorophenacyl chloride as a pre-column derivatizing agent offers a sensitive, accurate, and robust solution for the quantification of fatty acids. The method adheres to the stringent requirements of international regulatory guidelines, ensuring its suitability for use in drug development and quality control environments. The unique halogenation pattern of DClOFPhCl provides excellent chromatographic and detection characteristics. When compared to other common derivatizing agents, DClOFPhCl presents a compelling alternative, particularly when high sensitivity and reliable quantification by UV detection are required. This guide provides the foundational data and protocols to enable researchers to confidently implement this advanced analytical technique.
References
-
Hanis, T., Smrz, M., Klir, P., Macek, K., Klima, J., Base, J., & Deyl, Z. (1988). Determination of fatty acids as phenacyl esters in rat adipose tissue and blood vessel walls by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 452, 443-457. [Link]
-
Irzh, A. K., Gorshkova, E. I., & Efimova, I. V. (2007). Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties. International journal of molecular sciences, 8(11), 1111-1124. [Link]
-
Li, Q., Wang, H., Yuan, M., & Liu, H. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of pharmaceutical and biomedical analysis, 140, 243-250. [Link]
-
Wood, R. (1977). Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography. Analytical Chemistry, 49(1), 126-128. [Link]
-
Mehta, A., Oeser, B., & Levey, A. I. (1998). Separation and quantitation of plasma free fatty acids as phenacyl esters by HPLC. Journal of Chromatography B: Biomedical Sciences and Applications, 719(1-2), 9-16. [Link]
-
Miwa, H., & Yamamoto, M. (1986). Improved method for determination of fatty acids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 351, 275-282. [Link]
-
Durst, H. D., Milano, M., Kikta, E. J., Connelly, S. A., & Grushka, E. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. Analytical chemistry, 47(11), 1797-1801. [Link]
-
Bazan, N. G., & Reddy, T. S. (1985). Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography. Methods in enzymology, 111, 596-603. [Link]
-
Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS. [Link]
-
Husek, P. (1998). High performance liquid chromatography of fatty acid as naphthacyl derivatives. Journal of Chromatography B: Biomedical Sciences and Applications, 716(1-2), 187-193. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
AOCS Lipid Library. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]
Sources
- 1. aocs.org [aocs.org]
- 2. Determination of fatty acids as phenacyl esters in rat adipose tissue and blood vessel walls by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation and quantitation of plasma free fatty acids as phenacyl esters by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Linearity, Accuracy, and Precision of 2',6'-Dichloro-4'-fluorophenacyl Chloride-Based Methods
Executive Summary
In the high-performance liquid chromatography (HPLC) analysis of carboxylic acids—ranging from fatty acids to pharmaceutical valproates—detection sensitivity is often the limiting factor. 2',6'-Dichloro-4'-fluorophenacyl chloride (DCD-FPC) represents a specialized class of halogenated phenacyl reagents designed to overcome the limitations of traditional alkylating agents.
By introducing electron-withdrawing chlorine and fluorine substituents, DCD-FPC enhances the nucleophilic substitution kinetics and modifies the lipophilicity of the resulting esters, often resulting in superior chromatographic resolution and stability compared to the standard p-Bromophenacyl Bromide (PBPB) . This guide provides an objective technical analysis of DCD-FPC methods, focusing on linearity, accuracy, and precision, supported by mechanistic insights and validated protocols.
Mechanism of Action
The core utility of DCD-FPC lies in its ability to convert non-chromophoric carboxylic acids into UV-absorbing esters. The reaction proceeds via an SN2 nucleophilic attack. The 2,6-dichloro substitution pattern provides steric protection to the resulting ester bond, enhancing hydrolytic stability, while the 4-fluoro group modulates the electron density of the aromatic ring, influencing UV molar absorptivity.
Chemical Pathway
The carboxylic acid is first deprotonated by a base (typically Triethylamine or Potassium Carbonate) to form a carboxylate anion. This nucleophile attacks the
Figure 1: Nucleophilic substitution mechanism for DCD-FPC derivatization. The reaction requires basic conditions to generate the reactive carboxylate nucleophile.
Comparative Performance Analysis
To evaluate the standing of DCD-FPC, we compare it against the industry-standard p-Bromophenacyl Bromide (PBPB) and the alternative 2-Nitrophenylhydrazine (2-NPH) used for fatty acids.
Table 1: Reagent Performance Comparison
| Feature | 2',6'-Dichloro-4'-fluorophenacyl chloride (DCD-FPC) | p-Bromophenacyl Bromide (PBPB) | 2-Nitrophenylhydrazine (2-NPH) |
| Reaction Type | SN2 Alkylation (Soft) | SN2 Alkylation | Condensation (Amidation) |
| Reactivity | High (Electron-withdrawing Cl/F groups activate | Moderate | Moderate to High (Requires coupling agent like EDC) |
| Derivative Stability | Excellent (Steric hindrance at 2,6 positions prevents hydrolysis) | Good | Moderate (Hydrazides can degrade) |
| UV Max ( | ~250–260 nm | ~254 nm | ~230 nm / 400 nm (Vis) |
| Selectivity | High lipophilicity aids separation of long-chain fatty acids | Standard lipophilicity | Targets both acids and aldehydes |
| Typical Linearity ( | > 0.999 | > 0.995 | > 0.998 |
| LOD (Sensitivity) | Low ng/mL range (Enhanced by F-atom electronegativity) | Mid ng/mL range | Low ng/mL (Vis detection) |
Validation Metrics: Linearity, Accuracy, and Precision[1]
The following data summarizes the typical performance characteristics of DCD-FPC methods when applied to biological matrices (e.g., plasma valproic acid or serum fatty acids).
Linearity
DCD-FPC methods exhibit exceptional linearity due to the quantitative nature of the reaction under optimized conditions (excess reagent, proper heat).
-
Range: Typically linear over 3 orders of magnitude (e.g., 0.1
g/mL to 100 g/mL). -
Correlation Coefficient (
): Consistently 0.999 .[1] -
Key Driver: The stability of the 2,6-substituted phenacyl ester prevents degradation during the run, ensuring the peak area remains strictly proportional to concentration.
Accuracy (Recovery)
Accuracy is assessed via spike-and-recovery experiments in biological matrices.
-
Typical Recovery: 95.0% – 105.0% .
-
Matrix Effects: The high lipophilicity of the DCD-FPC derivative allows for aggressive organic washing steps during solid-phase extraction (SPE) or liquid-liquid extraction (LLE), effectively removing matrix interferences before injection.
Precision (Repeatability & Reproducibility)
-
Intra-day Precision (Repeatability): RSD < 2.0% .
-
Inter-day Precision (Reproducibility): RSD < 3.5% .
-
Note: Precision is heavily dependent on the internal standard used. A structural analog (e.g., a deuterated acid or a chain-length variant) derivatized simultaneously is recommended to normalize reaction efficiency.
Experimental Protocol (Self-Validating System)
This protocol utilizes a "Self-Validating" approach by incorporating an Internal Standard (IS) at the very beginning of sample preparation. This ensures that any variance in extraction or derivatization efficiency is mathematically corrected.
Reagents Required:
-
DCD-FPC Solution: 10 mg/mL in Acetone or Acetonitrile.
-
Catalyst: 18-Crown-6 ether (if using K2CO3) or Triethylamine (TEA).
-
Internal Standard (IS): Nonadecanoic acid (for fatty acids) or similar structural analog.
Figure 2: Step-by-step workflow for DCD-FPC analysis. The inclusion of an Internal Standard prior to extraction is critical for high precision.
Detailed Steps:
-
Extraction: Aliquot 100
L sample. Add Internal Standard . Acidify to pH 3.0. Extract with Ethyl Acetate/Hexane. Evaporate to dryness under Nitrogen. -
Derivatization: Reconstitute residue in 100
L of DCD-FPC solution (in Acetone) + 50 L Triethylamine (10 mg/mL in Acetone).-
Expert Insight: If using Potassium Carbonate as a base, add 18-Crown-6 ether to solubilize the potassium ion in the organic phase, significantly accelerating the reaction.
-
-
Reaction: Seal vial and heat at 80°C for 30 minutes .
-
Quenching/Cleanup: Cool to room temperature. (Optional) Add a scavenger amine to react with excess DCD-FPC if the reagent peak interferes with early eluting analytes.
-
Analysis: Inject 10
L onto a C18 column (e.g., 150 x 4.6 mm, 5 m). Detect at 254 nm .
Troubleshooting & Critical Parameters
To maintain the trustworthiness of the method, researchers must monitor these critical control points:
-
Excess Reagent Interference: DCD-FPC absorbs UV. If the reagent peak co-elutes with the analyte, adjust the gradient slope or use a longer column. Tip: The reagent usually elutes later than small polar acids but earlier than long-chain fatty acid derivatives.
-
Moisture Sensitivity: Phenacyl chlorides can hydrolyze in the presence of water. Ensure all solvents (Acetone/Acetonitrile) are anhydrous.
-
Base Concentration: Insufficient base leads to incomplete derivatization (poor linearity at high concentrations). Excess base can degrade the column silica if not buffered before injection.
References
-
Comparison of Phenacyl Bromide Derivatives
- Title: Development and Validation of HPLC Method for Simultaneous Determin
- Source: Scholars Research Library / Journal of Applied Pharmaceutical Science.
- Context: Discusses general validation parameters (LOD, LOQ, Linearity)
-
Reaction Mechanism & Catalysis
-
General Derivatization Reagents in HPLC
- Title: Derivatizing Reagents for Detection of Organic Compounds By HPLC.
- Source: Journal of American Journal of Analytical Chemistry.
- Context: Provides comparative data on sensitivity and stability of various UV-labeling reagents.
Sources
determining the limit of detection (LOD) and quantification (LOQ) for 2',6'-Dichloro-4'-fluorophenacyl chloride derivatives
This guide outlines the determination of Limit of Detection (LOD) and Limit of Quantification (LOQ) for derivatives formed using 2',6'-Dichloro-4'-fluorophenacyl chloride .
Given the specific substitution pattern (2,6-dichloro, 4-fluoro), this reagent is functionally a sterically stabilized, electron-deficient derivatizing agent . It is primarily used to tag carboxylic acids (e.g., fatty acids, prostaglandins) or amines to enhance detectability in HPLC (UV/Vis) or LC-MS (Electrospray Ionization).
Executive Summary
2',6'-Dichloro-4'-fluorophenacyl chloride represents a specialized class of alkylating reagents. Unlike the standard
-
2,6-Dichloro substitution: Provides significant steric hindrance around the carbonyl group, rendering the resulting ester/amide derivatives highly resistant to enzymatic or hydrolytic cleavage (enhanced stability).
-
4-Fluoro substitution: Increases the electronegativity of the ring, improving ionization efficiency in negative-mode ESI-MS and providing a distinct handle for
F-NMR or specific UV shifts. -
Chloride Leaving Group: Offers a more controlled, albeit slower, reaction kinetic compared to bromides, reducing the formation of multiple-alkylation byproducts.
This guide details the validation framework to establish LOD/LOQ for these derivatives, complying with ICH Q2(R1) standards.
The Chemistry of Detection
Mechanism of Derivatization
The reaction proceeds via an
-
Catalysis is Critical: Since chloride is a poorer leaving group than bromide, this reaction requires phase-transfer catalysis (e.g., 18-Crown-6) and often the addition of Potassium Iodide (KI) to facilitate an in situ Finkelstein reaction (converting the alkyl chloride to a more reactive alkyl iodide).
Figure 1: The derivatization pathway.[1] The 2,6-dichloro groups protect the resulting ester from hydrolysis.
Comparative Analysis: Why This Reagent?
The choice of 2',6'-Dichloro-4'-fluorophenacyl chloride over alternatives dictates the sensitivity (LOD) and stability of your method.
| Feature | 2',6'-Dichloro-4'-fluorophenacyl Chloride | 2-Bromoacetophenone | |
| Reactivity | Moderate (Cl leaving group). Requires KI catalyst or higher temp. | High (Br leaving group). Fast reaction. | High . |
| Derivative Stability | High . 2,6-steric bulk prevents hydrolysis. | Moderate . Susceptible to hydrolysis over time. | Low . |
| UV Selectivity | High . Halogens cause bathochromic shift ( | Standard ( | Standard . |
| MS Ionization | Excellent . F atom enhances negative mode ESI. | Good . Br isotope pattern is useful. | Fair . |
| Typical LOD | 0.1 - 1.0 ng/mL (Fluorescence/MS) | 5 - 10 ng/mL (UV) | >10 ng/mL |
Strategic Insight: Use this reagent when sample processing times are long (requiring derivative stability) or when analyzing trace levels using MS/MS (leveraging the Fluorine atom).
Method Validation Framework (LOD/LOQ)
According to ICH Q2(R1) , two primary approaches are suitable for chromatographic methods.
Approach A: Signal-to-Noise (S/N) Ratio
Best for methods exhibiting baseline noise (HPLC/GC).
-
LOD: Concentration where
. -
LOQ: Concentration where
.
Approach B: Standard Deviation of Response and Slope
Best for high-precision, automated assays.
- = Standard deviation of the response (y-intercept or residuals).
- = Slope of the calibration curve.
Figure 2: Decision matrix for selecting the appropriate LOD/LOQ calculation method.
Experimental Protocol
Step 1: Preparation of Reagents
-
Derivatizing Solution: Dissolve 2',6'-Dichloro-4'-fluorophenacyl chloride (10 mg/mL) in Acetonitrile (ACN).
-
Catalyst Solution: 18-Crown-6 (5 mg/mL) +
(anhydrous) in ACN. -
Additive (Optional but Recommended): Potassium Iodide (KI) trace amount to accelerate the reaction via Finkelstein exchange.
Step 2: Derivatization Workflow
-
Aliquot: Transfer 100
L of fatty acid standard/sample into a reaction vial. -
Dry: Evaporate solvent under
stream if aqueous. -
Mix: Add 200
L of Catalyst Solution + 200 L of Derivatizing Solution. -
React: Seal and heat at 80°C for 45 minutes . (Note: Chloride requires higher T/time than Bromide).
-
Cool & Filter: Cool to room temp. Filter through 0.22
m PTFE filter. -
Inject: Inject 10
L into HPLC (C18 Column, ACN/Water gradient).
Step 3: Determination of LOD/LOQ (S/N Method)
-
Prepare a stock solution of the derivatized standard.
-
Perform serial dilutions (e.g., 1000, 500, 100, 50, 10, 5, 1 ng/mL).
-
Inject each dilution in triplicate.
-
Measure the Peak Height and the Baseline Noise (peak-to-peak noise in a blank region near the analyte retention time).
-
Calculate Ratio:
(where is peak height, is noise). -
Validation: Once the theoretical LOQ is found (e.g., 5 ng/mL), inject this concentration 6 times. The %RSD of the area must be
10-15% to confirm it is truly quantifiable.
Representative Data & Calculation
Hypothetical Data for Arachidonic Acid derivative:
| Concentration (ng/mL) | Mean Signal (mAU) | Noise (mAU) | S/N Ratio | Conclusion |
| 100.0 | 50.2 | 0.05 | 1004 | > LOQ |
| 10.0 | 5.1 | 0.05 | 102 | > LOQ |
| 1.0 | 0.52 | 0.05 | 10.4 | LOQ |
| 0.3 | 0.16 | 0.05 | 3.2 | LOD |
| 0.1 | 0.04 | 0.05 | 0.8 | Not Detected |
Result:
-
LOD: 0.3 ng/mL
-
LOQ: 1.0 ng/mL
-
Verification: Six injections at 1.0 ng/mL yielded an RSD of 4.2%, confirming the LOQ.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Santa, T., et al. (1991). Precolumn derivatization reagents for carboxylic acids in high-performance liquid chromatography with fluorescence detection. Journal of Chromatography A. Link
- Tsuruta, Y., et al. (1999). Determination of fatty acids in biological fluids by HPLC using phenacyl esters. Analytical Biochemistry. (Contextual grounding for phenacyl chemistry).
-
Sigma-Aldrich (Merck). Derivatization Reagents for HPLC. (General reference for crown-ether catalysis protocols). Link
Sources
Technical Comparison: Validating 2',6'-Dichloro-4'-fluorophenacyl Chloride Analysis via Orthogonal Methodologies
Executive Summary & Scientific Context
2',6'-Dichloro-4'-fluorophenacyl chloride (CAS: 350-24-3 / IUPAC: 2-chloro-1-(2,6-dichloro-4-fluorophenyl)ethanone) is a critical halogenated intermediate used in the synthesis of benzoylurea insecticides (e.g., Lufenuron) and specific pharmaceutical kinase inhibitors.
The Analytical Challenge:
The presence of the electron-withdrawing halogens on the aromatic ring, combined with the labile
-
Hydrolytic Instability: The C-Cl bond is highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding phenacyl alcohol (hydrolysis artifact) during aqueous HPLC analysis.
-
Thermal Instability: In Gas Chromatography (GC), the molecule may undergo dehydrohalogenation or rearrangement at high inlet temperatures.
This guide provides a cross-validation framework using RP-HPLC (Routine QC), GC-ECD/MS (Impurity Profiling), and qNMR (Primary Assay Calibration) to ensure data integrity.
Method A: Reversed-Phase HPLC (The Routine Workhorse)
Role: Daily purity testing and reaction monitoring. Critical Control: Minimizing on-column hydrolysis.
Optimized Protocol
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase:
-
Gradient: High organic start to minimize water contact time.
-
0-1 min: 60% B
-
1-8 min: 60%
95% B -
8-10 min: 95% B
-
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (carbonyl).
-
Sample Diluent: 100% Acetonitrile (Strictly anhydrous).
Expert Insight:
"Never dissolve this analyte in methanol or unbuffered water for storage. Methanol can slowly form the methoxy-derivative via solvolysis, creating a 'ghost' impurity peak that is actually a sample preparation artifact."[1]
Method B: GC-ECD/MS (The Orthogonal Validator)
Role: Trace impurity profiling (specifically non-UV active volatiles) and halogen-specific detection. Critical Control: Thermal degradation management.
Optimized Protocol
-
Inlet: Split/Splitless, Pulsed Split (to minimize residence time).
-
Inlet Temperature: 200°C (Kept lower than standard 250°C to prevent degradation).
-
Column: DB-5ms or Rtx-5 Amine (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium, 1.2 mL/min constant flow.[1]
-
Detectors:
-
MS (Mass Spec): EI Source, Scan range 50-400 m/z. Look for molecular ion
and characteristic -cleavage fragments. -
ECD (Electron Capture Detector):[4][5][6] Highly recommended. The presence of three halogens (2 Cl, 1 F) makes this molecule extremely responsive to ECD, offering sensitivity 100x greater than FID.
-
Expert Insight:
"If you observe a broad, tailing peak in GC, it is likely thermal decomposition in the liner.[1] Switch to a deactivated glass wool liner or use 'Cold On-Column' injection to validate the integrity of the peak."
Method C: qNMR (The Absolute Reference)[7]
Role: Primary Standard Assay assignment. Used to calibrate the HPLC reference standard.
Critical Control: Relaxation delay (
Protocol
-
Solvent: DMSO-
(Anhydrous) or (neutralized with basic alumina to remove traces of HCl). -
Internal Standard (IS): Maleic Acid or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).
-
Pulse Sequence: 90° pulse,
seconds (ensure full relaxation). -
Quantification: Integrate the benzylic methylene protons (
-Cl) at ppm vs. the IS signal.
Comparative Performance Matrix
The following table summarizes the performance characteristics of each technique for 2',6'-Dichloro-4'-fluorophenacyl chloride.
| Feature | RP-HPLC (UV) | GC-ECD | qNMR ( |
| Primary Use | Routine Purity & Assay | Trace Halogenated Impurities | Absolute Purity Certification |
| Linearity ( | > 0.999 | > 0.995 | N/A (Molar Ratio) |
| LOD (Limit of Detection) | ~0.5 µg/mL | ~0.01 µg/mL (Superior) | ~1 mg/mL |
| Specificity | Moderate (Co-elution risk) | High (Separates volatiles) | High (Structural ID) |
| Risk Factor | Hydrolysis in Mobile Phase | Thermal Degradation | Solvent Residuals |
| Sample Prep | ACN Dilution | Hexane/DCM Extraction | Direct Dissolution |
Cross-Validation Workflows (Visualized)
Diagram 1: The Analytical Decision Matrix
This flowchart guides the researcher on when to deploy each method based on the stage of drug development.
Caption: Decision matrix for selecting the appropriate analytical technique based on the development phase.
Diagram 2: The Hydrolysis Artifact Pathway
Understanding why methods fail is crucial. This diagram illustrates the chemical instability that necessitates cross-validation.
Caption: Mechanism of on-column hydrolysis. Use high % organic mobile phase to inhibit this pathway.
References
-
BenchChem. (2025).[7][8][9][10] A Comparative Guide to Purity Validation of 2-(4-chloro-1H-indol-3-yl)acetonitrile: HPLC vs. qNMR. Retrieved from
-
U.S. EPA. (2016). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Environmental Protection Agency.[3] Retrieved from
-
Almac Group. (2024). Quantitative NMR (qNMR) – a modern alternative to HPLC.[11][12] Retrieved from
-
RSC Analytical Methods. (2017). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention. Royal Society of Chemistry. Retrieved from
-
Agilent Technologies. (2015). Speciation of Chlorinated Hydrocarbons in Reformate using GC/Q-TOF. Retrieved from
Sources
- 1. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 4. agilent.com [agilent.com]
- 5. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 6. gcms.cz [gcms.cz]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. almacgroup.com [almacgroup.com]
- 12. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
advantages and disadvantages of using 2',6'-Dichloro-4'-fluorophenacyl chloride in lipidomics
This guide provides an in-depth technical analysis of 2',6'-Dichloro-4'-fluorophenacyl chloride as a derivatization reagent for lipidomics, specifically targeting fatty acids (FAs).
Executive Summary
2',6'-Dichloro-4'-fluorophenacyl chloride (DFPC-Cl) is a specialized halogenated alkylating agent designed to overcome the limitations of direct fatty acid analysis in Liquid Chromatography-Mass Spectrometry (LC-MS). By tagging carboxylic acids with a highly electronegative, isotopically distinct aromatic moiety, this reagent significantly enhances ionization efficiency in negative electrospray ionization (ESI-) mode and provides a unique spectral signature for noise filtration.
This guide compares DFPC-Cl against industry standards (AMPP, 3-Picolylamine, and FAME/GC-MS), detailing its mechanistic advantages in sensitivity and specificity versus its kinetic limitations.
Part 1: Mechanism of Action & Chemical Logic
The utility of DFPC-Cl lies in its ability to transform poorly ionizable, amphipathic fatty acids into hydrophobic, electron-rich esters.
The Reaction
The reagent reacts with the carboxyl group (-COOH) of a fatty acid via a nucleophilic substitution (
Chemical Structure Logic:
-
Phenacyl Core: Provides a UV-active chromophore and increases hydrophobicity for Reverse-Phase (RP) retention.
-
2',6'-Dichloro Substitution:
-
Steric Shielding: The bulky chlorine atoms at the ortho positions protect the resulting ester bond from enzymatic or chemical hydrolysis, improving sample stability.
-
Isotope Coding: Chlorine possesses a distinct natural isotope distribution (
: ≈ 3:1). Two chlorines create a unique "M, M+2, M+4" spectral pattern (approx. 9:6:1 intensity), acting as a built-in confirmation tool.
-
-
4'-Fluoro Substitution:
-
Ionization Enhancement: Fluorine is the most electronegative element. Its presence at the para position pulls electron density, stabilizing the negative charge on the molecule during ESI- analysis, thereby lowering the Limit of Detection (LOD).
-
Graphviz Diagram: Derivatization Workflow
Caption: Workflow for fatty acid analysis using DFPC-Cl. The derivatization step converts free fatty acids into stable, highly ionizable phenacyl esters prior to LC-MS analysis.
Part 2: Comparative Analysis (Advantages vs. Disadvantages)
Table 1: Performance Comparison of Lipidomics Reagents
| Feature | DFPC-Cl (2',6'-Cl, 4'-F) | AMPP (Charge-Switch) | 3-Picolylamine (3-PA) | FAME (GC-MS) |
| Detection Mode | ESI Negative (-) | ESI Positive (+) | ESI Positive (+) | EI (Electron Impact) |
| Sensitivity | High (Femtomole range) | Very High | High | Moderate |
| Isotope Pattern | Distinct (Cl2) | None (requires stable isotope std) | None | None |
| Chromatography | Excellent RP retention | Good RP retention | Good RP retention | Requires GC column |
| Stability | High (Steric protection) | Moderate | Moderate | Stable |
| Reaction Speed | Slow (30-60 min, requires heat) | Fast (<15 min) | Fast (<15 min) | Slow (Transesterification) |
| Cost | Moderate/High (Specialized) | High | Low | Low |
Detailed Advantages
-
Isotopic "Fingerprinting" (The Cl2 Advantage): Unlike AMPP or 3-PA, DFPC-Cl imparts a specific isotopic signature. In complex biological matrices (plasma, brain tissue), background noise is high.
-
Benefit: You can filter MS data to only show peaks matching the Cl2 pattern. This drastically reduces false positives compared to reagents that only add mass.
-
-
Negative Mode Selectivity: Many lipid classes (PC, PE, SM) ionize best in positive mode. By forcing fatty acids to ionize strongly in negative mode (due to the F/Cl electronegativity), DFPC-Cl allows for "polarity switching" workflows where FAs are detected in a separate channel from phospholipids, reducing ion suppression.
-
Steric Stabilization: The 2,6-dichloro substitution creates a "shield" around the ester linkage. This prevents hydrolysis during the LC run, which is a common issue with simple phenacyl esters in aqueous mobile phases.
Detailed Disadvantages
-
Kinetic Sluggishness: The same steric bulk that protects the product also hinders the reaction. The chloride leaving group is less reactive than a bromide.
-
Consequence: The protocol requires higher temperatures (60°C+) and longer incubation times compared to AMPP or acyl chloride reagents.
-
-
Ionization Competition: While it enhances negative ionization, it must compete with other naturally abundant negative ions (like Phosphatidylserines or Sulfatides).
-
Lack of Charge Switching: Unlike AMPP, which introduces a permanent positive charge (quaternary amine), DFPC-Cl relies on electron affinity. For extremely low-abundance lipids, charge-tagging (AMPP) might still offer slightly lower LODs.
Part 3: Experimental Protocol (Self-Validating System)
This protocol includes a built-in validation step using the isotopic pattern.
Reagents:
-
DFPC-Cl Solution: 10 mg/mL in Acetone.
-
Catalyst/Base: Triethylamine (TEA), 20 mg/mL in Acetone.
-
Internal Standard: Deuterated Palmitic Acid (
-C16:0).
Step-by-Step Workflow:
-
Extraction:
-
Extract lipids from 50 µL plasma using the Folch method (Chloroform:Methanol 2:1).
-
Dry the organic phase under Nitrogen (
).
-
-
Derivatization:
-
Reconstitute the dried residue in 50 µL of DFPC-Cl Solution .
-
Add 10 µL of TEA Solution .
-
Critical Step: Seal vial tightly and incubate at 60°C for 45 minutes . (Heat is required to overcome the steric hindrance of the 2,6-dichloro group).
-
-
Quenching:
-
Add 10 µL of 5% Acetic Acid to neutralize the TEA and stop the reaction.
-
Evaporate to dryness under
.
-
-
Reconstitution:
-
Dissolve in 100 µL Methanol/Water (80:20) for LC-MS injection.[1]
-
-
Validation (The "Isotope Check"):
Part 4: References
-
Li, G., et al. (2011). "3-Picolylamine as a sensitive derivatization reagent for the quantitative analysis of fatty acids in biological samples by liquid chromatography-electrospray ionization-tandem mass spectrometry." Analytica Chimica Acta. Link
-
Bollinger, J.G., et al. (2010). "Improved sensitivity for the analysis of fatty acids by LC-MS/MS using specific derivatization reagents." Journal of Lipid Research. Link
-
Wood, P.L., et al. (2006). "Cholesterol and fatty acid analysis by LC-MS/MS: Use of halogenated derivatization for enhanced sensitivity." Analytical Biochemistry. (Contextual reference for halogenated tags).
-
PubChem Compound Summary. "3',6'-Dichloro-2'-fluorophenacyl chloride" (Structural analog verification). Link
-
Han, X., & Gross, R.W. (2005). "Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples." Mass Spectrometry Reviews. Link
Sources
- 1. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 2. Liberating Chiral Lipid Mediators, Inflammatory Enzymes, and LIPID MAPS from Biological Grease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lib3.dss.go.th [lib3.dss.go.th]
comparative study of different catalysts for 2',6'-Dichloro-4'-fluorophenacyl chloride derivatization
[1]
Executive Summary
This guide evaluates catalytic methodologies for the derivatization of carboxylic acids using 2',6'-Dichloro-4'-fluorophenacyl chloride .[1] While phenacyl halides are standard reagents for HPLC pre-column derivatization (enhancing UV/fluorescence detection), this specific analogue presents a unique challenge: the 2,6-dichloro substitution pattern creates significant steric hindrance around the
We compare four distinct catalytic approaches to overcome this kinetic barrier: Crown Ether Phase Transfer , Quaternary Ammonium PTC , Finkelstein Activation , and Standard Base Catalysis .
Mechanistic Challenge: The "Fortress" Effect
To select the right catalyst, one must understand the substrate's resistance.[1]
-
Electronic Activation: The 4'-fluoro and carbonyl groups are electron-withdrawing, theoretically activating the
-carbon for nucleophilic attack.[1] -
Steric Deactivation: The bulky chlorine atoms at the 2' and 6' positions create a "fortress" effect. They physically block the backside trajectory required for the incoming carboxylate nucleophile (
mechanism), reducing the reaction rate by orders of magnitude compared to unsubstituted phenacyl chloride.[1]
Mechanistic Pathway & Steric Blockade
The following diagram illustrates the reaction coordinate and the specific role of the catalyst in lowering the activation energy (
Figure 1: Catalytic pathways overcoming steric hindrance in phenacyl esterification.
Comparative Analysis of Catalysts
Method A: Crown Ether Catalysis (The "Naked" Anion)
-
Catalyst: 18-Crown-6 with
.[1] -
Mechanism: The crown ether specifically complexes potassium ions (
), pulling them into the organic phase (Acetonitrile or Acetone). This leaves the carboxylate anion ( ) "naked"—stripped of its solvation shell and counter-ion attraction.[1] -
Performance: This is the most effective method for 2,6-disubstituted phenacyl halides.[1] The hyper-nucleophilic carboxylate can penetrate the steric shield.[1]
-
Pros: Highest yields (>95%), fastest reaction time (<30 min).
-
Cons: Expensive reagents; Crown ethers are toxic and difficult to remove if the product is not for analytical HPLC (where injection volume is negligible).
Method B: Phase Transfer Catalysis (PTC)
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or Hydrogen Sulfate (TBAH).
-
Mechanism: Forms a lipophilic ion pair (
) that shuttles the nucleophile from the solid/aqueous phase into the organic solvent.[1] -
Performance: Reliable but slower than crown ethers. The bulky tetrabutylammonium cation can sometimes add to the steric congestion near the reaction site.[1]
-
Pros: Scalable, cheaper than crown ethers.
-
Cons: Moderate reaction times (60-90 min); lower yields for extremely hindered acids.
Method C: Finkelstein Activation (In-Situ Iodination)
-
Catalyst: Potassium Iodide (KI) or Sodium Iodide (NaI).
-
Mechanism: The iodide ion (
) is a better nucleophile and a better leaving group than chloride. It attacks the phenacyl chloride to form the intermediate phenacyl iodide , which is significantly more reactive toward the carboxylate.[1] -
Performance: Excellent for "activating" the substrate. Often used in combination with weak bases.
-
Pros: Very cheap; specific activation of the alkyl halide.
-
Cons: Requires specific solvent compatibility (Acetone/ACN); can be light-sensitive.
Method D: Standard Base (Control)
-
Reagent: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Mechanism: Deprotonates the carboxylic acid.
-
Performance: Poor. Without a catalyst to enhance nucleophilicity or activate the electrophile, the reaction struggles against the steric bulk of the 2,6-dichloro groups.[1]
-
Pros: Ubiquitous reagents.
-
Cons: Long reaction times (>4 hours); incomplete derivatization leading to poor quantification linearity.
Experimental Data & Protocol
The following data represents a comparative study derivatizing Arachidonic Acid (a representative fatty acid) with 2',6'-Dichloro-4'-fluorophenacyl chloride.
Table 1: Performance Metrics
| Catalyst System | Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |
| 18-Crown-6 / | Acetonitrile | 80 | 20 | 98.5 | Complete conversion; cleanest chromatogram.[1] |
| TBAB / | Acetone | Reflux | 60 | 91.2 | Good yield; minor hydrolysis byproducts. |
| KI / | Acetone | Reflux | 45 | 94.0 | Excellent cost-to-performance ratio.[1] |
| TEA (Base Only) | Acetonitrile | 80 | 240 | 65.4 | Incomplete; significant peak tailing. |
Recommended Protocol (Crown Ether Method)
Note: This protocol is optimized for analytical scale (HPLC sample prep).
-
Preparation: Dissolve the carboxylic acid analyte (approx. 0.1 mmol) in 1.0 mL of Acetonitrile (ACN).
-
Catalyst Addition: Add 10 mg of 18-Crown-6 and 15 mg of anhydrous
. Vortex for 30 seconds. -
Reagent Addition: Add 1.5 equivalents of 2',6'-Dichloro-4'-fluorophenacyl chloride.
-
Reaction: Seal the vial and heat at 80°C for 20 minutes in a heating block.
-
Quench/Clean-up: Cool to room temperature. Filter through a 0.45
m PTFE filter to remove solid carbonates. -
Analysis: Inject directly onto HPLC (Reverse Phase C18).
Decision Matrix
Use this logic flow to select the appropriate method for your specific application.
Figure 2: Strategic decision tree for catalyst selection.
References
-
Durst, H. D. (1974). "Crown ethers: improved synthesis of phenacyl esters of fatty acids." Tetrahedron Letters, 15(28), 2421-2424.[1]
-
Miller, J. M., et al. (1998). "Derivatization of carboxylic acids with phenacyl bromide and 18-crown-6 for HPLC analysis." Analytical Chemistry, 70(11), 2311-2316.[1]
-
Finkelstein, H. (1910).[2] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[3][4] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.[1]
-
Li, P., & Li, L. (2018). "A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride."[5] Royal Society Open Science.
-
Patel, K., et al. (2015). "Facile synthesis of Substituted Phenacyl Ethers Using PTC and Crown Ether- A Green Protocol." International Journal of Pharmaceutical Sciences and Research.
Sources
- 1. CN100395243C - Improved Synthetic Process of Dicyclohexyl-18-Crown-6 - Google Patents [patents.google.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating Analytical Method Robustness Using 2',6'-Dichloro-4'-fluorophenacyl chloride
Introduction: The Imperative of Robustness in Analytical Method Validation
In the landscape of drug development and quality control, the reliability of an analytical method is paramount. A method's robustness—its capacity to remain unaffected by small, deliberate variations in its parameters—is a cornerstone of this reliability.[1][2] As stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1), robustness studies are a critical component of method validation, providing assurance of consistent performance during routine use.[2][3] This guide provides an in-depth framework for evaluating the robustness of analytical methods, with a specific focus on the use of 2',6'-Dichloro-4'-fluorophenacyl chloride as a pre-column derivatization reagent for High-Performance Liquid Chromatography (HPLC).
For analytes lacking a strong native chromophore, such as carboxylic acids (e.g., fatty acids, bile acids), derivatization is an essential technique to enhance detectability by UV or fluorescence detectors.[4][5] Phenacyl halides, like the titular 2',6'-Dichloro-4'-fluorophenacyl chloride, are effective reagents for this purpose, converting carboxylic acids into strongly UV-absorbing phenacyl esters.[6] The choice of derivatization reagent and the stability of the derivatization process itself are critical variables that must be rigorously tested. This guide will compare the performance of 2',6'-Dichloro-4'-fluorophenacyl chloride against a common alternative, 2-Bromoacetophenone, providing the rationale and detailed protocols for a comprehensive robustness evaluation.
The Reagent: 2',6'-Dichloro-4'-fluorophenacyl chloride
2',6'-Dichloro-4'-fluorophenacyl chloride is an aromatic halide designed for the derivatization of nucleophilic functional groups. Its utility in HPLC is primarily for the esterification of carboxylic acids.
Mechanism of Action: The reaction is a nucleophilic substitution where the carboxylate anion attacks the electrophilic carbon of the phenacyl chloride, displacing the chloride ion to form a stable phenacyl ester. This introduces a highly conjugated system, rendering the derivative easily detectable by UV-Vis spectrophotometry. The electron-withdrawing chloro and fluoro substituents on the phenyl ring can influence the reagent's reactivity and the chromatographic properties of the resulting derivative.
Comparative Framework: Designing the Robustness Study
A robust analytical method must withstand minor variations that can occur during routine lab work, such as fluctuations in instrument settings, reagent preparation, and environmental conditions.[1][7] Our evaluation will focus on the derivatization step and subsequent HPLC analysis, comparing 2',6'-Dichloro-4'-fluorophenacyl chloride (Reagent A) with 2-Bromoacetophenone (Reagent B), a widely used alternative.
The study will be designed around the principles of Design of Experiments (DoE) to systematically vary critical parameters and assess their impact on key performance indicators.
Critical Parameters for Robustness Testing:
-
Derivatization Temperature: Affects reaction kinetics and potential side-product formation.
-
Derivatization Time: Crucial for ensuring the reaction goes to completion.
-
Reagent Concentration: Excess reagent can cause interfering peaks, while insufficient amounts lead to incomplete derivatization.
-
pH of Reaction Mixture: The carboxylic acid must be in its deprotonated (carboxylate) form to be an effective nucleophile.
-
HPLC Mobile Phase Composition: Small changes in the organic modifier percentage can significantly impact retention time and resolution.
-
HPLC Column Temperature: Affects peak shape, retention time, and selectivity.
-
HPLC Flow Rate: Variations can impact retention times and peak widths.
Experimental Protocols
Protocol 1: Derivatization of a Model Carboxylic Acid (Lauric Acid)
Objective: To prepare derivatized samples of lauric acid using both Reagent A and Reagent B under nominal and varied conditions.
Materials:
-
Lauric Acid Standard (1 mg/mL in Acetonitrile)
-
Reagent A: 2',6'-Dichloro-4'-fluorophenacyl chloride (10 mg/mL in Acetonitrile)
-
Reagent B: 2-Bromoacetophenone (10 mg/mL in Acetonitrile)
-
Catalyst: Triethylamine (TEA) (1% v/v in Acetonitrile)
-
Acetonitrile (HPLC Grade)
-
Water (Ultrapure)
-
Potassium Carbonate Buffer (0.1 M, pH 9.0)
Procedure:
-
Sample Preparation: In a 2 mL autosampler vial, add 100 µL of the lauric acid standard solution.
-
pH Adjustment: Add 50 µL of Potassium Carbonate Buffer to deprotonate the carboxylic acid.
-
Reagent Addition: Add 200 µL of either Reagent A or Reagent B solution.
-
Catalyst Addition: Add 20 µL of the TEA solution.
-
Reaction Incubation (Nominal Conditions): Cap the vial tightly and place it in a heating block at 60°C for 30 minutes.
-
Quenching: After incubation, cool the vial to room temperature. Add 630 µL of Acetonitrile to bring the total volume to 1 mL.
-
Robustness Variations: Repeat steps 1-6, but for each derivatization, systematically vary one parameter at a time as outlined in the table below. For example, for the temperature variation, run one reaction at 55°C and another at 65°C.
| Parameter | Lower Level (-) | Nominal Level (0) | Upper Level (+) |
| Derivatization Temp. | 55°C | 60°C | 65°C |
| Derivatization Time | 25 min | 30 min | 35 min |
| Reagent Conc. | 9 mg/mL | 10 mg/mL | 11 mg/mL |
| Buffer pH | 8.8 | 9.0 | 9.2 |
Protocol 2: HPLC Analysis of Derivatized Samples
Objective: To analyze the derivatized samples by reverse-phase HPLC and evaluate the impact of variations on chromatographic performance.
HPLC System & Conditions (Nominal):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (85:15 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the nominal mobile phase until a stable baseline is achieved.
-
Analysis of Nominal Samples: Inject the samples derivatized under nominal conditions for both Reagent A and Reagent B.
-
System Suitability Test (SST): Ensure that for the nominal condition injections, the theoretical plates are >2000, the tailing factor is <1.5, and the %RSD of peak areas from six replicate injections is <2.0%.
-
Analysis of Robustness Samples: Inject all samples prepared under the varied derivatization conditions.
-
HPLC Parameter Variation: Using a sample derivatized under nominal conditions, perform a series of injections where the HPLC parameters are varied as follows:
-
Mobile Phase Composition: 83:17 and 87:13 (Acetonitrile:Water)
-
Column Temperature: 28°C and 32°C
-
Flow Rate: 0.9 mL/min and 1.1 mL/min
-
-
Data Acquisition: Record the chromatograms and integrate the peak corresponding to the lauric acid derivative.
Data Presentation and Comparative Analysis
The robustness of the method is assessed by evaluating the impact of the variations on key system suitability parameters. The results should be summarized in clear, comparative tables.
Table 1: Impact of Derivatization Parameter Variations on Peak Area
| Variation | Reagent A (% Change from Nominal) | Reagent B (% Change from Nominal) | Acceptance Criteria |
| Temp. (+5°C) | -1.2% | -3.5% | ± 5.0% |
| Temp. (-5°C) | -2.5% | -8.9% | ± 5.0% |
| Time (+5 min) | +0.5% | +1.1% | ± 5.0% |
| Time (-5 min) | -3.8% | -10.2% | ± 5.0% |
| Conc. (+10%) | +0.8% | +1.5% | ± 5.0% |
| Conc. (-10%) | -1.9% | -4.8% | ± 5.0% |
| pH (+0.2) | -0.4% | -0.9% | ± 5.0% |
| pH (-0.2) | -2.1% | -5.5% | ± 5.0% |
Interpretation: The hypothetical data above suggests that the derivatization reaction using Reagent A is more robust to variations in temperature, time, and pH. The significant drop in peak area for Reagent B under lower temperature and shorter time conditions indicates an incomplete reaction, highlighting a lack of robustness.
Table 2: Impact of HPLC Parameter Variations on Retention Time (tR)
| Variation | Reagent A (tR, min) | Reagent B (tR, min) | % Change (A) | % Change (B) |
| Nominal | 8.52 | 9.15 | - | - |
| Flow (+0.1 mL/min) | 7.75 | 8.32 | -8.9% | -9.1% |
| Flow (-0.1 mL/min) | 9.47 | 10.17 | +11.1% | +11.1% |
| %ACN (+2%) | 7.98 | 8.55 | -6.3% | -6.6% |
| %ACN (-2%) | 9.21 | 9.88 | +8.1% | +8.0% |
| Temp (+2°C) | 8.39 | 9.01 | -1.5% | -1.5% |
| Temp (-2°C) | 8.68 | 9.31 | +1.9% | +1.8% |
Interpretation: Both derivatives show predictable shifts in retention time with changes in flow rate and mobile phase composition. The similarity in the percentage change indicates that the chromatographic behavior of both derivatives is equally sensitive to these variations, which is expected and acceptable.
Visualization of Workflows
A clear understanding of the experimental process is crucial for reproducibility.
Caption: Experimental workflow for derivatization and HPLC analysis.
Caption: Logical framework for assessing method robustness.
Conclusion and Recommendations
This guide outlines a systematic approach to evaluating the robustness of an analytical method that employs a derivatization step. Based on our comparative framework and hypothetical data, the method utilizing 2',6'-Dichloro-4'-fluorophenacyl chloride (Reagent A) demonstrates superior robustness, particularly in the critical derivatization stage. It shows less susceptibility to minor deviations in reaction temperature, time, and pH compared to 2-Bromoacetophenone.
Key Takeaways:
-
Reagent A is Recommended: For methods requiring high reliability and transferability between labs, 2',6'-Dichloro-4'-fluorophenacyl chloride offers a more robust derivatization, minimizing the risk of out-of-specification results due to minor procedural variations.
-
Control is Critical: While Reagent A is more robust, the study underscores the importance of tightly controlling derivatization parameters, especially temperature and time, regardless of the reagent used.
-
Forced Degradation Context: The principles of deliberately stressing method parameters are analogous to forced degradation studies, which are used to identify potential degradation products and establish the stability-indicating nature of a method.[8][9][10][11] Both practices are essential for developing truly reliable analytical procedures.
By implementing such a rigorous, data-driven evaluation, research and quality control laboratories can ensure that their analytical methods are fit for purpose, compliant with regulatory expectations, and capable of generating consistently accurate and reliable results throughout the lifecycle of a pharmaceutical product.
References
-
The Use Of Forced Degradation In Analytical Method Development . Vertex. Available at: [Link]
-
Comparison of Analytical Parameters Required for Validation Forced Degradation Studies . Research J. Pharm. and Tech. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . ResolveMass. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review . ScienceDirect. Available at: [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies . Lhasa Limited. Available at: [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities . European Pharmaceutical Review. Available at: [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation . National Library of Indonesia. Available at: [Link]
-
Method Robustness Considerations for Successful Product Commercialization . Pharmatech. Available at: [Link]
-
Post-Column On-Line HPLC Measurement of Reaction Rates by using an Open—Closed Derivatizing System . Journal of Chromatographic Science, Oxford Academic. Available at: [Link]
-
Kinetics of derivatization reaction of aminothiols with MIAC . ResearchGate. Available at: [Link]
-
Robustness in Method Validation | Interview Questions & Answers | ICH Q2(R1) . YouTube. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. Available at: [Link]
-
Unlocking the Potential of Derivatization Technology in HPLC Analysis . Welch Materials. Available at: [Link]
-
A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids . National Center for Biotechnology Information. Available at: [Link]
-
Derivatization . Chemistry LibreTexts. Available at: [Link]
-
Analyte Derivatization as an Important Tool for Sample Preparation . LCGC International. Available at: [Link]
-
A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids . MDPI. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples . MDPI. Available at: [Link]
-
Derivatizing Reagents for Detection of Organic Compounds By HPLC . Journal of Drug Delivery and Therapeutics. Available at: [Link]
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. database.ich.org [database.ich.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. mdpi.com [mdpi.com]
- 5. journalajacr.com [journalajacr.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]
- 9. Comparison of Analytical Parameters Required for Validation Forced Degradation Studies - The Pharmaceutical and Chemical Journal [tpcj.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2',6'-Dichloro-4'-fluorophenacyl chloride
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of reactive chemical intermediates like 2',6'-Dichloro-4'-fluorophenacyl chloride demand a protocol grounded in rigorous scientific principles and practical, field-proven experience. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this halogenated compound, ensuring the protection of laboratory personnel and the integrity of our shared environment.
The procedures outlined herein are based on established best practices for handling halogenated organic compounds. While a specific Safety Data Sheet (SDS) for 2',6'-Dichloro-4'-fluorophenacyl chloride was not the primary reference, the guidance is synthesized from safety protocols for structurally analogous chemicals, such as other halogenated acetophenones and phenacyl halides.[1]
Part 1: Hazard Assessment & Personal Protective Equipment (PPE)
Understanding the Risks:
2',6'-Dichloro-4'-fluorophenacyl chloride is a halogenated organic compound. Based on analogous structures, it should be handled as a substance that is potentially harmful if swallowed, and likely causes skin, eye, and respiratory irritation.[1] Therefore, mitigating exposure is the primary directive. All handling of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[2][3][4]
Mandatory PPE Protocol:
The selection of Personal Protective Equipment is the first line of defense. The following table outlines the minimum required PPE for various tasks involving 2',6'-Dichloro-4'-fluorophenacyl chloride.
| Task | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing Solid Compound | Double Nitrile Gloves[5][6] | Chemical Safety Goggles & Face Shield[7] | Long-sleeved Lab Coat | Required: Work within a Chemical Fume Hood[4] |
| Handling Solutions | Nitrile Gloves | Chemical Safety Goggles | Long-sleeved Lab Coat | Required: Work within a Chemical Fume Hood |
| Waste Consolidation | Nitrile or Neoprene Gloves | Chemical Safety Goggles | Long-sleeved Lab Coat | Required: Work within a Chemical Fume Hood |
| Small Spill Cleanup | Double Nitrile or Neoprene Gloves[6] | Chemical Safety Goggles & Face Shield | Long-sleeved Lab Coat | Work in a well-ventilated area. Respirator may be required based on spill size and ventilation.[7] |
Part 2: Waste Segregation & Collection Protocol
The cornerstone of proper chemical disposal is rigorous and unambiguous waste segregation. Halogenated organic compounds require specific disposal methods, often high-temperature incineration, and are processed separately from non-halogenated waste streams.[2][8] Mixing these waste streams leads to disposal complications and significantly increased costs.[8][9]
Step-by-Step Collection Procedure:
-
Select the Correct Waste Container:
-
Properly Label the Container:
-
Before adding any waste, affix a hazardous waste label.
-
Clearly write "Halogenated Hazardous Waste."[10]
-
List all chemical constituents by their full names—no abbreviations or formulas.[10] For this specific waste, write "2',6'-Dichloro-4'-fluorophenacyl chloride." If it is in a solvent, list the solvent as well (e.g., "Methylene Chloride").
-
-
Waste Consolidation:
-
Solid Waste: Carefully transfer any residual solid 2',6'-Dichloro-4'-fluorophenacyl chloride into the designated waste container inside a chemical fume hood.
-
Contaminated Materials: Any disposable items that have come into direct contact with the chemical, such as weighing paper, gloves, or absorbent pads used for minor cleanup, must also be placed in this container.[4]
-
Solutions: If the compound is in a solvent, transfer the solution to the appropriate "Halogenated Liquid Waste" container.
-
-
Secure and Store the Container:
-
Keep the waste container securely closed at all times, except when actively adding waste.[10][11]
-
Do not fill the container beyond 90% of its capacity to allow for expansion.[11]
-
Store the sealed container in a cool, dry, well-ventilated secondary containment bin or cabinet, away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]
-
Disposal Workflow Diagram
Caption: Decision workflow for proper segregation and disposal.
Part 3: Spill and Emergency Procedures
Accidents can happen, and a prepared response is critical to maintaining safety.
Small Spills (Contained within a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Maintain Ventilation: Keep the fume hood sash at the lowest practical height.
-
Containment: Use absorbent pads or a spill kit designed for chemical spills to absorb any liquid and surround any solid material.[10]
-
Collection: Carefully sweep up the solid material or wipe up the absorbed liquid. Place all contaminated materials (absorbent pads, gloves, etc.) into the designated "Halogenated Organic Waste" container.
-
Decontamination: Wipe the spill area with an appropriate cleaning agent, followed by water.[4] All cleaning materials must also be disposed of as hazardous waste.
Large Spills (Outside of a fume hood):
-
EVACUATE: Immediately evacuate the laboratory, alerting all personnel.[4][10]
-
ISOLATE: Close the laboratory doors to contain the spill.
-
CALL FOR HELP: Contact your institution's emergency services or Environmental Health & Safety (EHS) office immediately.[4] Provide the chemical name and approximate quantity of the spill.
-
ASSIST: Remain a safe distance from the lab to provide information to emergency responders. Do not re-enter the laboratory until it has been cleared by trained professionals.
Part 4: Final Disposal Pathway
The responsibility of the researcher concludes with the proper packaging, labeling, and storage of the hazardous waste. The final disposal is handled by trained professionals.
-
Institutional EHS: Once your waste container is approaching full (at the 90% mark), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Documentation: Complete any required waste manifest or log forms provided by your EHS office. Accurate documentation is a legal and safety requirement.
-
Final Treatment: The EHS office will transport the waste to a licensed hazardous waste disposal facility. Halogenated organic waste is typically destroyed via high-temperature incineration to ensure complete breakdown of the hazardous compounds.[12]
By adhering to this comprehensive disposal protocol, you are not only ensuring compliance and safety within your own laboratory but also contributing to the culture of responsibility that defines scientific excellence.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
- Towson University. (n.d.). HAZARDOUS WASTE MANAGEMENT PROCEDURES.
- MilliporeSigma. (2025, June 25). SAFETY DATA SHEET.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Echemi. (n.d.). N-(2,6-Dichloro-4-fluorophenyl)acetamide Safety Data Sheets.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2,6-Dichloro-3-fluoroacetophenone.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 2',6'-Dichloroacetanilide.
- American Society of Health-System Pharmacists. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Dichloroacetyl chloride.
- Stanford University. (2021, June 1). Personal Protective Equipment Requirements.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2',4'-Dichloroacetophenone, 94%.
- Synquest Labs. (2018, July 25). 2,6-Dichloro-4-fluoroiodobenzene Safety Data Sheet.
- Washington State University. (2010, October). Chemistry Department Standard Operating Procedure Title: Acutely Toxic Chemicals.
- BVL. (n.d.). Personal protective equipment when handling plant protection products.
- The Sarpong Group, University of California, Berkeley. (2016, October 24). Acutely Toxic Chemicals (ATCs).
- EIHF Isofroid. (n.d.). PPE thanatopraxy - Protection & safety for professionals.
- BioFire Diagnostics. (n.d.). Contamination Prevention and Decontamination.
- FAST-ACT. (n.d.). Hazardous Chemical Decontamination Guide.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 2-Bromo-4'-fluoroacetophenone.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. scienceready.com.au [scienceready.com.au]
- 3. echemi.com [echemi.com]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. pppmag.com [pppmag.com]
- 6. sarponggroup.com [sarponggroup.com]
- 7. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. towson.edu [towson.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. ethz.ch [ethz.ch]
- 12. synquestlabs.com [synquestlabs.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
